4-(4-(Trifluoromethyl)phenyl)oxazole
Description
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZWCQXESYHHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631249 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126636-40-5 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-(4-(Trifluoromethyl)phenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis, characterization, and potential biological significance of the heterocyclic compound, 4-(4-(Trifluoromethyl)phenyl)oxazole. Due to the limited availability of a comprehensive public-domain experimental record for this specific molecule, this document presents plausible and detailed synthetic methodologies based on well-established oxazole syntheses: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Furthermore, predicted characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point, are provided to guide researchers in the identification of this compound. The biological relevance is discussed in the context of the known pharmacological activities of structurally related oxazole and trifluoromethyl-containing compounds.
Introduction
Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets[2][3]. The target molecule, this compound (CAS No. 1126636-40-5), combines these two important pharmacophores, making it a compound of interest for further investigation in drug discovery programs.
Synthetic Methodologies
Two primary and highly versatile methods for the synthesis of oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Both are adaptable for the preparation of this compound.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring[4][5]. For the synthesis of the target compound, the key intermediate is 2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one, which is then acylated and cyclized.
Experimental Protocol:
-
Step 1: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one. 4'-(Trifluoromethyl)acetophenone is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride, or by using bromine in a solvent like methanol or acetic acid. The reaction mixture is typically heated to initiate the reaction. After completion, the reaction is worked up by washing with a sodium thiosulfate solution to remove excess bromine, followed by extraction and purification by recrystallization or column chromatography.
-
Step 2: Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one. The α-bromoketone from Step 1 is reacted with a source of ammonia, such as hexamethylenetetramine (Delepine reaction) followed by acidic hydrolysis, or by direct amination with ammonia. The resulting amine hydrochloride is then neutralized to afford the free amino ketone.
-
Step 3: Acylation of the Amino Ketone. The 2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one is acylated using formylating agents. A common method is to use a mixture of formic acid and acetic anhydride. The reaction is typically stirred at room temperature or with gentle heating.
-
Step 4: Cyclodehydration to form this compound. The resulting 2-formamido-1-(4-(trifluoromethyl)phenyl)ethan-1-one is subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃)[6]. The reaction mixture is heated to effect the ring closure. The product is then isolated by pouring the reaction mixture into ice water, neutralizing, and extracting with an organic solvent. Purification is achieved by column chromatography or recrystallization.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde[7][8]. In this case, 4-(trifluoromethyl)benzaldehyde is the starting material.
Experimental Protocol:
-
Step 1: Reaction of 4-(Trifluoromethyl)benzaldehyde with TosMIC. In a round-bottom flask, 4-(trifluoromethyl)benzaldehyde and tosylmethyl isocyanide (TosMIC) are dissolved in a suitable anhydrous solvent, such as methanol or a mixture of dimethoxyethane (DME) and methanol. The flask is cooled in an ice bath.
-
Step 2: Base-mediated Cyclization. A base, typically potassium carbonate, is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure completion. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Characterization Data (Predicted)
As no comprehensive experimental data is readily available in the public domain, the following characterization data for this compound is predicted based on spectroscopic principles and data from structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₆F₃NO |
| Molecular Weight | 213.16 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 85-95 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H, oxazole H-2), 7.85 (s, 1H, oxazole H-5), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H) ppm. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 151.0 (C-2), 140.0 (C-4), 135.0 (C-5), 131.0 (q, J = 32 Hz, C-CF₃), 129.0 (Ar-C), 126.0 (q, J = 4 Hz, Ar-C), 124.0 (q, J = 272 Hz, CF₃), 123.0 (Ar-C) ppm. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s, 3F) ppm. |
| Mass Spectrometry (EI) | m/z (%): 213 (M⁺, 100), 185 ([M-CO]⁺), 144 ([M-CF₃]⁺). |
| FT-IR (KBr) | ν 3140 (C-H, oxazole), 3080 (C-H, aromatic), 1610, 1580, 1510 (C=C, C=N), 1325 (C-F), 1160, 1120, 1070 (C-O-C, CF₃) cm⁻¹. |
Biological and Pharmacological Relevance
While specific biological studies on this compound are not extensively reported in the literature, the structural motifs present suggest potential pharmacological activities.
-
General Activities of Oxazoles: The oxazole nucleus is a versatile scaffold known for a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties[1].
-
Role of the Trifluoromethyl Group: The trifluoromethyl group is a key feature in many modern pharmaceuticals. It can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins[2][3].
-
Structurally Related Compounds:
-
Anti-inflammatory Activity: Many aryl-substituted oxazoles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Activity: Aryloxazole derivatives have been synthesized and evaluated as antimitotic and vascular-disrupting agents for cancer therapy.
-
Antibacterial Activity: Pyrazole derivatives containing the 4-(trifluoromethyl)phenyl group have shown potent activity against Gram-positive bacteria, including resistant strains[4]. While a different heterocycle, this highlights the potential of the trifluoromethylphenyl moiety in antimicrobial drug design.
-
S1P1 Receptor Agonism: Oxazole derivatives have been discovered as potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, which have applications in autoimmune diseases[6].
-
Given these precedents, this compound represents a promising scaffold for the development of novel therapeutic agents. Further screening in various biological assays is warranted to elucidate its specific pharmacological profile.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological properties of derivatives of isoxazolo [5,4-d]-6,7-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-(4-(Trifluoromethyl)phenyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-(Trifluoromethyl)phenyl)oxazole is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The oxazole ring itself is a key pharmacophore found in numerous biologically active molecules. This guide provides a theoretical framework for the synthesis and spectroscopic characterization of this molecule.
Proposed Synthesis
A plausible and widely used method for the synthesis of 4-substituted oxazoles is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, the logical precursors would be 4-(trifluoromethyl)benzaldehyde and TosMIC.
Reaction Scheme:
A logical workflow for the synthesis and characterization is depicted below.
Figure 1: Proposed workflow for the synthesis and characterization of this compound.
Experimental Protocols (Predicted)
Synthesis of this compound
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).
-
To this mixture, add anhydrous potassium carbonate (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum from a thin film of the sample on a salt plate.
-
Instrumentation: Record the FT-IR spectrum using a Fourier Transform Infrared spectrophotometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Instrumentation: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.0 | d | 2H | Aromatic CH (ortho to CF₃) |
| ~ 7.8 - 7.7 | d | 2H | Aromatic CH (meta to CF₃) |
| ~ 8.3 | s | 1H | Oxazole CH (C2-H) |
| ~ 7.9 | s | 1H | Oxazole CH (C5-H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 151 | Oxazole C2 |
| ~ 138 | Oxazole C4 |
| ~ 125 | Oxazole C5 |
| ~ 133 | Aromatic C (ipso to oxazole) |
| ~ 126 (q) | Aromatic CH (ortho to CF₃) |
| ~ 129 | Aromatic CH (meta to CF₃) |
| ~ 130 (q) | Aromatic C (ipso to CF₃) |
| ~ 124 (q) | CF₃ |
Note: The signals for carbons attached to or near the CF₃ group will appear as quartets (q) due to C-F coupling.
IR Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic and Heterocyclic C-H stretching |
| ~ 1610, 1580, 1500 | Medium | C=C and C=N stretching (aromatic and oxazole) |
| ~ 1320 | Strong | C-F stretching (symmetric) of CF₃ |
| ~ 1160, 1120 | Strong | C-F stretching (asymmetric) of CF₃ |
| ~ 1100 - 1000 | Medium | C-O-C stretching of oxazole |
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~ 213 | [M]⁺ (Molecular ion) |
| ~ 185 | [M - CO]⁺ |
| ~ 144 | [M - CF₃]⁺ |
| ~ 116 | [C₇H₄F]⁺ |
The fragmentation pattern of oxazoles typically involves the loss of carbon monoxide (CO) and cleavage of the substituent groups.
Logical Relationships in Drug Development
The structural features of this compound suggest several logical relationships relevant to its potential application in drug development.
Figure 2: Logical relationships of structural features to potential drug-like properties.
This diagram illustrates how the key structural components of this compound are predicted to influence its physicochemical properties, which in turn have direct implications for its potential as a drug candidate. The trifluoromethyl group is expected to enhance lipophilicity and metabolic stability, while the oxazole ring provides a scaffold for potential interactions with biological targets.
Crystal Structure Analysis of 4-(4-(Trifluoromethyl)phenyl)oxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure analysis of oxazole derivatives, with a specific focus on compounds bearing the 4-(4-(trifluoromethyl)phenyl) moiety. The oxazole scaffold is a privileged structure in medicinal chemistry, and understanding its three-dimensional arrangement at the atomic level is crucial for rational drug design and the development of structure-activity relationships (SAR). This document outlines the experimental protocols for synthesis and crystallographic analysis, presents key crystallographic data, and visualizes the experimental workflows.
Introduction to the Structural Significance of Oxazole Derivatives
Oxazole derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The introduction of a trifluoromethylphenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding how these molecules pack in the solid state and interact with biological targets.
Experimental Protocols
General Synthesis of 4-Phenyloxazole Derivatives
A common and versatile method for the synthesis of 4,5-disubstituted oxazoles is the Van Leusen reaction. A general protocol is as follows:
-
Reaction Setup : To a solution of an appropriate aldehyde (1.0 equivalent) in a solvent such as methanol or tetrahydrofuran (THF), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents) and a base, typically potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Conditions : The reaction mixture is stirred at room temperature or heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate.
-
Purification : The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.
Single Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. The slow evaporation method is a widely used technique for growing single crystals of oxazole derivatives.
-
Solvent Selection : A suitable solvent or solvent system is chosen in which the purified compound has moderate solubility.
-
Preparation of a Saturated Solution : The compound is dissolved in the selected solvent, with gentle warming if necessary, to create a saturated or near-saturated solution.
-
Slow Evaporation : The solution is filtered into a clean vial, which is then covered with a cap or parafilm containing a few small perforations to allow for the slow evaporation of the solvent at room temperature. Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction can form. For instance, single crystals of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][2]Dioxepino[5,6-d][1][3]Oxazole have been successfully grown from an ethanol solution at room temperature.[4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in the diffractometer and cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing : The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement : The crystal structure is solved using direct methods or other Patterson-based techniques. The initial structural model is then refined using a full-matrix least-squares method on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data
The following tables summarize the key crystallographic parameters for a 4-(4-(trifluoromethyl)phenyl)oxazole derivative and a related phenyloxazole compound for comparative purposes.
Table 1: Crystallographic Data for this compound Derivative and a Related Compound
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][2]Dioxepino[5,6-d][1][3]Oxazole[4] | C₁₃H₁₄F₃NO₃ | Monoclinic | P 1 21/n 1 | Data not available | Data not available | Data not available | 90 | Data not available | 90 | Data not available | 4 |
| 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]oxazole[3] | C₂₄H₁₅FN₂O₂ | Monoclinic | P2₁/c | 9.3158(3) | 10.8176(3) | 18.9449(5) | 90 | 100.571(3) | 90 | 1876.76(9) | 4 |
| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole[5][6] | C₂₄H₂₀ClNO₂ | Monoclinic | P2₁/c | 10.5733(10) | 22.848(2) | 8.7151(9) | 90 | 101.477(4) | 90 | 2063.3(4) | 4 |
Note: Detailed unit cell parameters for 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][2]Dioxepino[5,6-d][1][3]Oxazole were not available in the cited literature.
Table 2: Data Collection and Refinement Parameters
| Compound Name | Radiation Source | Temperature (K) | Reflections Collected | Independent Reflections | R_int | Final R indices [I>2σ(I)] |
| 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]oxazole[3] | Mo Kα | 295 | 16242 | 4263 | 0.024 | R1 = 0.048, wR2 = 0.120 |
| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole[5][6] | Mo Kα | 296 | Data not available | Data not available | Data not available | Data not available |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and crystal structure analysis of this compound derivatives.
Caption: General workflow for the synthesis of oxazole derivatives.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1,3]Dioxepino[5,6-d][1,2]Oxazole Compound: an Experimental and Density Functional Theory Study | Gümüş | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 5. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 6. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Trifluoromethyl-Substituted Oxazoles in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] When this privileged functional group is incorporated into the versatile oxazole scaffold, a class of compounds with significant and diverse biological activities emerges. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of trifluoromethyl-substituted oxazoles, offering a valuable resource for researchers and professionals in drug development.
Anticancer Activity: A Prominent Therapeutic Avenue
Trifluoromethyl-substituted oxazoles and related isoxazoles have demonstrated significant potential as anticancer agents across a variety of cancer cell lines. The CF3 moiety often leads to a substantial enhancement of cytotoxic activity compared to their non-fluorinated analogues.[3]
A noteworthy example is the superior anti-cancer activity of 4-(trifluoromethyl)isoxazoles against MCF-7 human breast cancer cells when compared to their non-trifluoromethyl counterparts.[3] One of the lead compounds, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 µM against MCF-7 cells, a nearly eight-fold increase in activity compared to its non-trifluoromethylated analogue (IC50 = 19.72 µM).[3][4] This highlights the profound impact of the trifluoromethyl group on the compound's anticancer efficacy. Further studies, including apoptosis induction, cell cycle analysis, and nuclear staining, have pointed towards an apoptotic mechanism of cell death.[3]
The antiproliferative effects of these compounds are not limited to breast cancer. Various derivatives have shown activity against other cancer cell lines, including A-549 (lung cancer), Caco-2 (colon cancer), PC-3 (prostate cancer), and SNB-75 (CNS cancer).[5][6]
Quantitative Data on Anticancer Activity
| Compound ID | Structure | Cancer Cell Line | IC50 / logGI50 | Reference |
| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 µM | [4] |
| 5 | 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 µM | [4] |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375, C32), Prostate (DU145) | Highly Active (viability reduced to 20% at 50 µM) | [1] |
| 8c | N-bis(trifluoromethyl)alkyl-N'-thiazolyl urea derivative | PC-3 (Prostate) | -7.10 | [6] |
| 9c | N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea derivative | SNB-75 (CNS) | -5.84 | [6] |
| 9b | N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea derivative | UO-31 (Renal) | -5.66 | [6] |
Antimicrobial and Antifungal Activity
The versatility of the trifluoromethyl-oxazole scaffold extends to the realm of infectious diseases, with numerous derivatives exhibiting potent antibacterial and antifungal properties.
A series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activities. Compound 6a showed the highest in vitro activity against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri, with EC50 values of 26.2 and 10.11 μg/mL, respectively, which were superior to the commercial agent thiodiazole copper.[8] Other compounds in this series also demonstrated significant inhibition rates against various plant bacterial pathogens at concentrations of 50 and 100 μg/mL.[8]
Furthermore, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been identified as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] A particularly potent compound, a bromo and trifluoromethyl substituted derivative, inhibited the growth of three out of five S. aureus strains with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL.[9] These compounds were also effective in preventing and eradicating biofilms, outperforming the control antibiotic vancomycin in some cases.[9]
In the antifungal arena, chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been evaluated. The study revealed that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group.[10]
Quantitative Data on Antimicrobial Activity
| Compound ID | Structure Class | Target Organism | Activity (EC50 / MIC / Inhibition %) | Reference |
| 6a | Trifluoromethylpyridine 1,3,4-oxadiazole | Ralstonia solanacearum | EC50 = 26.2 μg/mL | [8] |
| 6a | Trifluoromethylpyridine 1,3,4-oxadiazole | Xanthomonas axonopodis pv. citri | EC50 = 10.11 μg/mL | [8] |
| 6a | Trifluoromethylpyridine 1,3,4-oxadiazole | R. solanacearum | 71.3% inhibition at 50 μg/mL | [8] |
| 6q | Trifluoromethylpyridine 1,3,4-oxadiazole | Xanthomonas oryzae pv. oryzae | 100% inhibition at 100 μg/mL | [8] |
| 13 | Trifluoromethyl-substituted pyrazole | MRSA | MIC = 3.12 μg/mL | [9] |
| 25 | Bromo and trifluoromethyl-substituted pyrazole | S. aureus strains | MIC = 0.78 μg/mL | [9] |
| 25 | Bromo and trifluoromethyl-substituted pyrazole | S. epidermidis | MIC = 1.56 μg/mL | [9] |
| 25 | Bromo and trifluoromethyl-substituted pyrazole | E. faecium | MIC = 0.78 μg/mL | [9] |
Other Notable Biological Activities
Beyond cancer and infectious diseases, trifluoromethyl-substituted oxazoles and related azoles have shown promise in other therapeutic areas.
-
Anti-inflammatory Activity: Derivatives of 2-aminooxazoles have been reported to exhibit anti-inflammatory properties.[11] Additionally, trifluoromethyl–pyrazole–carboxamides have been investigated as cyclooxygenase (COX) inhibitors, with some compounds showing selectivity for COX-2.[12]
-
Antidiabetic and Anti-Obesity Potential: Trifluoromethylated flavonoid-based isoxazoles have been synthesized and evaluated as α-amylase inhibitors, which is a target for managing carbohydrate digestion in diabetes.[13] Several of these compounds displayed significant inhibitory activity, with IC50 values in the micromolar range, comparable to the positive control acarbose.[13]
Experimental Protocols
General Synthesis of 4-Trifluoromethyl-Substituted Oxazoles
A robust and practical approach for the synthesis of diverse functionalized 4-CF3-substituted oxazoles involves the cobalt(II) metalloradical-catalyzed cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles.[14]
General Procedure:
-
To a reaction vessel, add the α-trifluoromethyl-α-diazoketone (0.1 mmol), the nitrile (excess), and the cobalt(II) catalyst (typically 2.5 mol %).
-
The reaction mixture is heated, often to 100°C, for a specified duration (e.g., 24 hours).
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.
Another method involves the treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA) to yield 4,5-disubstituted 2-(trifluoromethyl)oxazoles.[15]
General Procedure:
-
A solution of the enamine (1.0 mmol) in a dry solvent such as 1,2-dichloroethane (DCE) is prepared.
-
Phenyliodine bis(trifluoroacetate) (1.2 mmol) is added to the solution at a specific temperature (e.g., 45°C).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the solvent is evaporated, and the residue is purified by silica gel column chromatography to yield the desired 2-(trifluoromethyl)oxazole.[15]
In Vitro Anticancer Activity Evaluation (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
General Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow from chemical synthesis to biological evaluation.
Apoptotic Pathway Induction by a Trifluoromethyl-Isoxazole Derivative
Caption: Proposed mechanism of action for a trifluoromethyl-isoxazole anticancer agent.
Conclusion
The incorporation of the trifluoromethyl group into the oxazole scaffold has yielded a plethora of compounds with significant and diverse biological activities. The enhanced pharmacological properties conferred by the CF3 group make these compounds highly attractive for further investigation in drug discovery and development. The data and protocols presented in this guide underscore the immense potential of trifluoromethyl-substituted oxazoles as a promising class of therapeutic agents, particularly in the fields of oncology and infectious diseases. Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of these remarkable molecules.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
In Silico Prediction of 4-(4-(Trifluoromethyl)phenyl)oxazole Bioactivity: A Technical Guide
Abstract
Oxazole derivatives are a significant class of heterocyclic compounds known for their wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific derivative, 4-(4-(Trifluoromethyl)phenyl)oxazole. Leveraging computational methodologies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, this document outlines a systematic approach to identify potential biological targets and predict the therapeutic efficacy of this compound. Detailed hypothetical protocols for key validation experiments are provided, alongside structured data tables and visual diagrams to facilitate understanding and application by researchers, scientists, and professionals in drug development. This guide focuses on a hypothesized anticancer activity mediated through the inhibition of Peroxiredoxin 1 (PRDX1), a protein implicated in cancer progression.[3]
Introduction to this compound and In Silico Bioactivity Prediction
The oxazole moiety is a cornerstone in medicinal chemistry, with its derivatives showing promise in targeting a variety of diseases.[1][2] The subject of this guide, this compound, incorporates a trifluoromethylphenyl group, a common substituent in pharmacologically active molecules known to enhance properties like metabolic stability and binding affinity.
In silico drug discovery methods offer a rapid and cost-effective avenue for preliminary assessment of novel chemical entities.[1] These computational techniques can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potential toxicity, and biological activity of a compound before its synthesis and in vitro testing. This predictive power helps in prioritizing lead compounds and streamlining the drug development pipeline.
This guide will explore the hypothetical anticancer activity of this compound, focusing on its potential interaction with Peroxiredoxin 1 (PRDX1). PRDX1 is an antioxidant enzyme that is overexpressed in several cancers and plays a crucial role in cell proliferation and survival, making it a promising therapeutic target.[3]
In Silico Prediction Workflow
The in silico workflow for predicting the bioactivity of this compound involves a multi-step process, starting from ligand and protein preparation to detailed molecular interaction analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: Biological Activities of 4-Phenyloxazole Derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Phenyloxazole Derivatives
The oxazole scaffold, a five-membered heterocycle containing both oxygen and nitrogen, is a significant structural motif in medicinal chemistry, with its derivatives displaying a wide array of biological activities.[1][2][3] Among these, the 4-phenyloxazole core has emerged as a particularly promising framework for the development of novel therapeutic agents.[1] This technical guide delves into the structure-activity relationships (SAR) of 4-phenyloxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate further research and drug development in this area.[1]
The biological potential of 4-phenyloxazole and its related oxazolone derivatives has been demonstrated across several therapeutic areas.[1] The following tables present quantitative data from various studies, highlighting the structure-activity relationships of these compounds.
Anticancer Activity
Oxazolone derivatives have been explored for their cytotoxic effects against a range of cancer cell lines.[1][4] The Sulforhodamine B (SRB) assay is a commonly employed method to determine this activity, with results often reported as the concentration required to inhibit cell growth by 50% (IC50) or the total protein content by 50% (CTC50).[1][4]
Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells [1][4]
| Compound | Substituent on Benzylidene Ring | CTC50 (µg/mL) |
| 1 | 4-H | 25 |
| 2 | 4-Cl | 80 |
| 3 | 4-OH | 33 |
| 4 | 4-OCH3 | 40 |
| 5 | 2-NO2 | 156 |
| 6 | 3-NO2 | 179 |
| 7 | 4-NO2 | 140 |
| 8 | 4-N(CH3)2 | 38 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has been investigated, with some compounds showing promising activity in vivo.[5] The carrageenan-induced rat paw edema assay is a standard model for evaluating acute inflammation.
Table 2: Anti-inflammatory Activity of 2-Phenyl-4-substituted-oxazol-5-one Derivatives
| Compound | Substituent at 4-position | % Inhibition of Edema |
| 9 | 4-(3,5-dimethoxybenzylidene) | 50.6 |
| Aspirin (Standard) | - | 41.5 |
Data adapted from a study on benzylidene-oxazolones showing notable anti-inflammatory effects.[5]
Antimicrobial Activity
Certain oxazole derivatives have demonstrated potential as antimicrobial agents.[1][6] Their efficacy is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]
Table 3: Antimicrobial Activity of Substituted Oxazolone Derivatives [6]
| Compound | Test Microorganism | Zone of Inhibition (mm) |
| 4-[3-chloro-benzylidine]-2-phenyl oxazol-5-one | E. Coli | 12 |
| Staphylococcus aureus | 14 | |
| Candida albicans | 13 | |
| 4-[2-nitro-benzylidine]-2-phenyl oxazol-4-5-one | E. Coli | 13 |
| Staphylococcus aureus | 15 | |
| Candida albicans | 14 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. The following section outlines the key experimental protocols for the synthesis and biological evaluation of 4-phenyloxazole derivatives.
Synthesis of 4-Phenyloxazole Derivatives (Robinson-Gabriel Synthesis)
One of the primary methods for synthesizing 4-phenyloxazole derivatives is the Robinson-Gabriel synthesis.[2]
Detailed Protocol:
-
Acylation of 2-Amino-1-phenylethan-1-one: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in a suitable solvent like pyridine, acetic anhydride (1.2 equivalents) is added dropwise at 0 °C.[2] The reaction mixture is then warmed to room temperature and stirred for 2-4 hours.[2]
-
Work-up: Upon completion, the mixture is poured into ice water and the product is extracted with an organic solvent such as ethyl acetate.[2] The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]
-
Cyclodehydration: The resulting 2-acetamido-1-phenylethan-1-one is treated with a dehydrating agent like phosphorus oxychloride or sulfuric acid.[2] The mixture is heated under reflux for 1-3 hours.[2]
-
Final Purification: After cooling, the reaction is neutralized, and the product is extracted.[2] The crude product is then purified by column chromatography on silica gel to yield the 4-methyl-5-phenyloxazole.[2]
Anticancer Activity Evaluation (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][4]
Detailed Protocol:
-
Cell Plating: A549 human lung carcinoma cells are plated in 96-well plates and incubated to allow for cell attachment.[4]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized oxazolone derivatives and incubated for a specified period.[4]
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution.[4]
-
Measurement: The excess dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm). The CTC50 value is then calculated.[4]
Anti-inflammatory Activity Evaluation (Carrageenan-Induced Paw Edema)
This in vivo assay is a widely used model for screening anti-inflammatory drugs.
Detailed Protocol:
-
Animal Grouping: Wistar rats are divided into control, standard (aspirin), and test groups.
-
Compound Administration: The synthesized compounds are administered orally to the test groups. The standard group receives aspirin, and the control group receives the vehicle.
-
Induction of Edema: After a set time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the test and standard groups with the control group.
Antimicrobial Activity Evaluation (Minimum Inhibitory Concentration - MIC)
The MIC is determined to assess the antimicrobial potency of the synthesized compounds.[1]
Detailed Protocol:
-
Preparation of Inoculum: Standardized microbial suspensions are prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]
Visualizations: Workflows and Pathways
Graphical representations can significantly enhance the understanding of complex processes. The following diagrams were generated using the DOT language.
Caption: A generalized workflow for the synthesis of 4-phenyloxazole derivatives.
Caption: Inhibition of the COX-2 pathway by 4-phenyloxazole derivatives.
Caption: A typical workflow for screening the biological activity of synthesized compounds.
Structure-Activity Relationship (SAR) Insights
The data presented in the tables provide valuable insights into the SAR of 4-phenyloxazole derivatives.
-
Anticancer Activity: For the 4-benzylidene-2-phenyloxazol-5(4H)-one series, the unsubstituted compound (4-H) showed good activity (CTC50 = 25 µg/mL).[1][4] The introduction of electron-donating groups like hydroxyl (4-OH) and dimethylamino (4-N(CH3)2) maintained or slightly decreased the activity.[1] In contrast, the presence of a chloro (4-Cl) or nitro (2-NO2, 3-NO2, 4-NO2) group generally led to a significant decrease in cytotoxic activity.[1] This suggests that electron-donating or neutral substituents on the benzylidene ring are favorable for anticancer activity against A549 cells.
-
Anti-inflammatory Activity: The presence of a 3,5-dimethoxybenzylidene substituent at the 4-position of the oxazol-5-one ring resulted in potent anti-inflammatory activity, superior to that of the standard drug aspirin.[5] This indicates that electron-donating methoxy groups on the phenyl ring contribute positively to the anti-inflammatory effect, possibly by enhancing the binding to the target enzyme, such as COX-2.[5]
-
Antimicrobial Activity: The antimicrobial screening of 4-[3-chloro-benzylidine]-2-phenyl oxazol-5-one and 4-[2-nitro-benzylidine]-2-phenyl oxazol-4-5-one showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] The presence of electron-withdrawing groups (chloro and nitro) on the benzylidene ring appears to be important for the antimicrobial properties of these derivatives.
Conclusion
The 4-phenyloxazole scaffold represents a versatile platform for the development of new therapeutic agents with a broad spectrum of biological activities.[1] The data presented in this guide highlight the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents.[1] The SAR studies reveal that the nature and position of substituents on the phenyl ring are critical for their biological activity. Further optimization of the lead compounds through medicinal chemistry approaches, guided by the SAR insights, could lead to the discovery of more potent and selective drug candidates. Future in vivo studies will be essential to validate the therapeutic potential of the most promising derivatives.[7] The continued exploration of the 4-phenyloxazole core holds significant promise for the discovery of novel and effective drugs to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crpsonline.com [crpsonline.com]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
The Oxazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties enable diverse interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of recent discoveries in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of novel oxazole derivatives. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.
A Spectrum of Biological Activities
Oxazole derivatives exhibit a remarkable range of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.[4][5] Their therapeutic potential spans from oncology to infectious diseases and metabolic disorders.
Anticancer Activity
The development of potent and selective anticancer agents is a major focus of oxazole-related research. These compounds have demonstrated significant cytotoxicity against a wide array of cancer cell lines, including multidrug-resistant strains.[6] Their mechanisms of action are multifaceted, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[1][7]
Table 1: Anticancer Activity of Novel Oxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| 3g | HT29 (Colon) | 58.4 | Not specified | [5] |
| Cisplatin (Ref.) | HT29 (Colon) | 47.2 | DNA cross-linking | [5] |
| 5-Fluorouracil (Ref.) | HT29 (Colon) | 381.2 | Thymidylate synthase inhibitor | [5] |
| Compound 28 | MCF-7 (Breast) | 5.68 µg/mL | FAK inhibitor | [8] |
| Cisplatin (Ref.) | MCF-7 (Breast) | 11.20 µg/mL | DNA cross-linking | [8] |
| Compound 33 | MCF-7 (Breast) | 0.34 | EGFR inhibitor | [8] |
| Compound 8 | HepG2 (Liver) | 1.2 | Telomerase inhibitor | [8] |
| Compound 9 | HepG2 (Liver) | 0.8 | Telomerase inhibitor | [8] |
| 5-Fluorouracil (Ref.) | HepG2 (Liver) | 21.9 | Thymidylate synthase inhibitor | [8] |
| Oxazolo[5,4-d]pyrimidines | Various | 58.44 - 224.32 | Not specified | [5] |
| 1,3-Oxazole Sulfonamides | Leukemia Cell Lines | 0.0447 - 0.0488 | Tubulin polymerization inhibitors | [9] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Oxazole-containing compounds have shown considerable promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[10][11]
Table 2: Antimicrobial Activity of Novel Oxazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference Value |
| Oxazole Derivative A | Staphylococcus aureus | 0.78 | - | Ciprofloxacin | - |
| Oxazole Derivative B | Escherichia coli | 6.25 | - | Ampicillin | - |
| Oxazole Derivative C | Candida albicans | 3.12 | - | Fluconazole | - |
| Oxazole Derivative X | Staphylococcus aureus | - | 21 | Chloramphenicol | 31 mm |
| Oxazole Derivative X | Klebsiella pneumoniae | - | 22 | Chloramphenicol | 42 mm |
| Oxazole Derivative Y | Escherichia coli | - | 20 | Ampicillin | 18 mm |
| Oxazole Derivative Z | Aspergillus niger | - | 18 | Ketoconazole | 22 mm |
| Compound 4 | Staphylococcus aureus ATCC 6538 | 125 | - | Not specified | - |
| Compound 4 | Bacillus subtilis ATCC 6683 | 125 | - | Not specified | - |
Antidiabetic and Anti-inflammatory Activities
Recent studies have highlighted the potential of oxazole derivatives in managing metabolic disorders. Certain compounds have been shown to possess hypoglycemic effects, potentially through the activation of the AMPK pathway.[12][13] Additionally, the anti-inflammatory properties of oxazoles are well-documented, with many derivatives inhibiting key mediators of the inflammatory response.[6]
Key Signaling Pathways and Experimental Workflows
The biological effects of novel oxazole scaffolds are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to identify and characterize active compounds is crucial for drug development.
Signaling Pathways
Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.
Caption: Activation of the AMPK signaling pathway by a novel oxazole derivative.
Experimental Workflows
Caption: A general experimental workflow for the discovery of bioactive oxazole derivatives.
Detailed Experimental Protocols
Synthesis of 5-Substituted Oxazoles via the van Leusen Reaction
The van Leusen oxazole synthesis is a robust and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][4]
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Methanol (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).[2]
-
Add methanol (10 mL) to the flask.[2]
-
Heat the reaction mixture to reflux and stir for 4-5 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Remove the solvent under reduced pressure.[2]
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the organic layer under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
In Vitro Anticancer Screening: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6]
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
96-well plates
-
Oxazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).[6]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[6]
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.[6]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Microbial inoculum standardized to approximately 5 x 10^5 CFU/mL
-
Oxazole derivatives and reference antimicrobial agents
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the oxazole derivatives in the appropriate broth directly in the 96-well plates.[14]
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.[14]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[14]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[15][16]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Oxazole derivatives dissolved in methanol
-
Methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: In a test tube or a well of a microplate, mix a solution of the oxazole derivative at various concentrations with the DPPH solution.[17]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[16][17]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[16][17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_Control - Abs_Sample) / Abs_Control ] x 100, where Abs_Control is the absorbance of the DPPH solution without the sample, and Abs_Sample is the absorbance of the DPPH solution with the sample.[18]
Antidiabetic Activity: α-Amylase Inhibition Assay
This assay is used to screen for compounds that can inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is a therapeutic target for type 2 diabetes.[18][19]
Materials:
-
Porcine pancreatic α-amylase solution
-
Starch solution (1% w/v)
-
Phosphate buffer (pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Oxazole derivatives
-
Acarbose (positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Pre-incubation: Mix the oxazole derivative solution (at various concentrations) with the α-amylase solution and incubate at 37°C for 10 minutes.[18]
-
Reaction Initiation: Add the starch solution to the mixture to start the enzymatic reaction and incubate for a defined period (e.g., 10 minutes) at 37°C.[18][20]
-
Reaction Termination and Color Development: Stop the reaction by adding the DNSA reagent and boil the mixture for 10 minutes.[18]
-
Absorbance Measurement: Cool the mixture to room temperature and measure the absorbance at 540 nm.[18]
-
Calculation: The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [ (Abs_Control - Abs_Sample) / Abs_Control ] x 100, where Abs_Control is the absorbance of the control reaction (enzyme + starch) and Abs_Sample is the absorbance of the test reaction (enzyme + starch + inhibitor).[18]
Conclusion
The oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive core structure for medicinal chemists. The information presented in this technical guide, from quantitative biological data to detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of oxazole-based drugs.
References
- 1. benthamscience.com [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Oxazole synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 11. iajps.com [iajps.com]
- 12. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro α-amylase inhibitory assay [protocols.io]
4-(4-(Trifluoromethyl)phenyl)oxazole molecular weight and formula
An In-depth Technical Guide on 4-(4-(Trifluoromethyl)phenyl)oxazole
For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This document provides the core molecular information for this compound.
Molecular Data
The essential physicochemical properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₀H₆F₃NO |
| Molecular Weight | 213.16 g/mol [1] |
Experimental Protocols
Detailed experimental methodologies for the synthesis and characterization of this compound are not provided in the search results. Such protocols would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases. The general steps would likely involve:
-
Synthesis: A common method for synthesizing substituted oxazoles is the Robinson-Gabriel synthesis or related cyclization reactions. This would involve reacting a suitable α-acylaminoketone precursor under dehydrating conditions.
-
Purification: The crude product would then be purified using techniques such as column chromatography, recrystallization, or distillation to isolate the pure this compound.
-
Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Logical Relationships
The relationship between the compound's name and its fundamental molecular properties can be visualized as a direct logical flow.
Caption: Logical flow from compound name to its molecular formula and weight.
References
This technical guide provides a comprehensive overview of 4-(4-(Trifluoromethyl)phenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry, and its related derivatives. The document details the chemical identity, synthesis methodologies, and potential biological activities of this class of compounds, tailored for researchers, scientists, and professionals in the field of drug development.
Core Compound and Related Derivatives: A Quantitative Overview
The trifluoromethylphenyl oxazole scaffold is a key pharmacophore in a variety of biologically active molecules. The inclusion of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a compound to its biological target. The following table summarizes the Chemical Abstracts Service (CAS) numbers and molecular formulas for the primary compound and several of its structurally related analogs.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1126636-40-5 | C10H6F3NO |
| 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide | 75706-12-6 | C12H9F3N2O2 |
| 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | 523987-35-1 | C12H9F3N2O2 |
| 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]- | 220652-95-9 | C11H6F3NO3 |
| 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole | 1283294-73-4 | C11H6ClF4NO |
| (4R)-4-Phenyl-2-(trifluoromethyl)-4,5-dihydrooxazole | 1207612-71-2 | C10H8F3NO |
| 5-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazole | Not Available | C11H8F3NO |
Experimental Protocols: Synthesis of Oxazole Derivatives
The synthesis of substituted oxazoles is a well-established area of organic chemistry, with several named reactions providing reliable routes to these heterocyclic systems. Below are detailed methodologies for two common approaches, the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis, which are broadly applicable to the preparation of compounds like this compound.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2] This method is particularly versatile for the preparation of 2,5-di- and 2,4,5-trisubstituted oxazoles.[3]
General Protocol:
-
Preparation of the 2-Acylamino-ketone Precursor: The synthesis begins with the acylation of an α-amino ketone. For the synthesis of this compound, a suitable starting material would be an α-amino ketone bearing the 4-(trifluoromethyl)phenyl group.
-
Cyclodehydration: The 2-acylamino-ketone is treated with a dehydrating agent to promote intramolecular cyclization. Common dehydrating agents include sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride.[1][3]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, often with heating under reflux, to drive the dehydration process.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by standard techniques such as column chromatography or recrystallization.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6]
General Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, the aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) and tosylmethyl isocyanide (TosMIC) are dissolved in a suitable solvent, such as methanol or tetrahydrofuran.[7]
-
Base Addition: A base, typically potassium carbonate or potassium tert-butoxide, is added to the reaction mixture.[7] The base deprotonates the TosMIC, initiating the reaction cascade.
-
Reaction Conditions: The reaction is stirred at room temperature or gently heated to facilitate the formation of the oxazoline intermediate.
-
Elimination: The intermediate undergoes base-promoted elimination of the tosyl group to form the aromatic oxazole ring.[4]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Potential Biological Activities and Signaling Pathways
Oxazole derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[8][9] The incorporation of a trifluoromethylphenyl group can further modulate the pharmacological profile of these compounds.
While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of oxazole-containing molecules has been implicated in various therapeutic areas.[8] These include:
-
Antimicrobial Activity: Oxazole derivatives have shown promise as antibacterial and antifungal agents.[8][9]
-
Anticancer Activity: Certain oxazoles act as inhibitors of key enzymes in cancer progression, such as tyrosine kinases.[8]
-
Anti-inflammatory Effects: Some oxazole-containing compounds, like the COX-2 inhibitor oxaprozin, demonstrate potent anti-inflammatory properties.[8]
-
Antitubercular Activity: The oxazole nucleus is present in compounds with activity against Mycobacterium tuberculosis.[8]
The diverse biological activities of oxazole derivatives suggest their interaction with a variety of cellular targets and signaling pathways. Further research is needed to elucidate the specific mechanisms of action for this compound and its analogs.
Visualizations
The following diagrams illustrate a general synthesis workflow and the potential biological activities of oxazole derivatives.
Caption: General synthetic routes to substituted oxazoles.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Trifluoromethyl Group's Influence on the Oxazole Ring: A Technical Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF₃) group to an oxazole ring profoundly alters its chemical properties, significantly impacting its reactivity and stability. This technical guide provides an in-depth analysis of these effects, crucial for the application of trifluoromethylated oxazoles in medicinal chemistry and materials science. The potent electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the oxazole ring, making it more susceptible to nucleophilic attack while often increasing its stability towards certain degradation pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction mechanisms to offer a comprehensive resource for professionals in the field.
Introduction
The oxazole motif is a cornerstone in the development of pharmaceuticals and functional materials. When functionalized with a trifluoromethyl group, the resulting molecule gains unique properties. The high electronegativity of the fluorine atoms in the CF₃ group exerts a strong inductive effect, modulating the electron density of the oxazole ring. This alteration in electronic character is a key determinant of the molecule's reactivity in various chemical transformations and its overall stability. Understanding these structure-property relationships is paramount for the rational design of novel trifluoromethyl-oxazole-containing compounds with desired functionalities.
The Influence of the Trifluoromethyl Group on the Oxazole Ring
The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its presence on the oxazole ring has several significant consequences:
-
Enhanced Electrophilicity: The inductive effect of the CF₃ group depletes electron density from the oxazole ring, making the carbon atoms, particularly those adjacent to the CF₃ group and the heteroatoms, more electrophilic and susceptible to nucleophilic attack.
-
Increased Acidity: Protons attached to the oxazole ring or adjacent substituents become more acidic due to the electron-withdrawing nature of the CF₃ group.
-
Modulated Basicity: The nitrogen atom in the oxazole ring becomes less basic, affecting its ability to participate in hydrogen bonding and its protonation equilibrium.
-
Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can have significant implications for its pharmacokinetic properties in drug development, such as membrane permeability.
-
Enhanced Metabolic Stability: The strong C-F bonds in the CF₃ group are resistant to metabolic cleavage, often leading to increased metabolic stability and a longer biological half-life of drug candidates.[2]
Quantitative Data
The following tables summarize key quantitative data regarding the stability and reactivity of trifluoromethyl-substituted azoles. It is important to note that specific data for all positional isomers of trifluoromethyl-oxazole are not always available; therefore, data for analogous trifluoromethylated azoles are included to provide relevant insights.
Table 1: Acidity of Trifluoromethylated Azoles
| Compound | pKa | Measurement Method | Reference |
| 2-Trifluoromethyl-1H-benzimidazole | 9.5 | 19F NMR Spectroscopy | [3] |
| 3-(Trifluoromethyl)phenol | 9.08 | 19F NMR Spectroscopy | [4] |
| 3,5-Bis(trifluoromethyl)phenol | 8.03 | 19F NMR Spectroscopy | [4] |
| 1,1,1-Trifluoromethanesulfonamide | 6.35 | 19F NMR Spectroscopy | [4] |
Table 2: Thermal Stability of Heterocyclic Compounds
| Compound | Decomposition Onset (T₀) | Peak Decomposition (Tₚ) | Method | Reference |
| 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX) | 281.0 °C | 300.3 °C | DSC | |
| 4-amino-3,7,8-trinitropyrazolo[5,1-c]-1,2,4-triazine (PTX) | 246 °C | 288 °C | DSC | |
| 4-amino-3,7-dinitro-1,2,4-triazole[5,1-c]-1,2,4-triazine (TTX) | 232 °C | 232 °C | DSC |
Reactivity of the Trifluoromethylated Oxazole Ring
The electronic modifications induced by the CF₃ group govern the reactivity of the oxazole ring in various transformations.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the trifluoromethylated oxazole ring makes it a suitable substrate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing CF₃ group.
Caption: General workflow for Nucleophilic Aromatic Substitution on a trifluoromethylated oxazole.
Cycloaddition Reactions
Oxazoles can act as dienes in Diels-Alder reactions. The presence of an electron-withdrawing trifluoromethyl group can influence the dienophilic character of the oxazole, potentially requiring more electron-rich dienophiles for an efficient reaction. The reaction typically proceeds through a concerted [4+2] cycloaddition mechanism.
Caption: Simplified representation of a Diels-Alder reaction involving a trifluoromethylated oxazole.
Ring-Opening Reactions
The oxazole ring, particularly when activated by a trifluoromethyl group, can undergo ring-opening reactions under acidic or basic conditions. Acid-catalyzed hydrolysis, for instance, can lead to the formation of α-amino ketones or their derivatives. The electron-withdrawing nature of the CF₃ group can facilitate the initial protonation or nucleophilic attack that initiates the ring cleavage.
Caption: General pathway for the ring-opening of a trifluoromethylated oxazole.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and analysis of trifluoromethylated oxazoles, based on established literature procedures.
Synthesis of 2,5-Bis(trifluoromethyl)oxazoles[1]
Materials:
-
Sulfonylmethyl isocyanide (1.0 equiv)
-
Trifluoroacetic anhydride (3.5 equiv)
-
Copper(I) chloride (CuCl) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To an oven-dried 5 mL pressure tube, add sulfonylmethyl isocyanide (0.30 mmol), CuCl (1.2 mg), trifluoroacetic anhydride (220.5 mg), Et₃N (60.7 mg), and toluene (2.0 mL).
-
Seal the tube with a Teflon screw cap.
-
Stir the solution at 30 °C for 16 hours.
-
After the reaction is complete, remove the volatiles by rotary evaporation.
-
Purify the residue by flash chromatography on silica gel to afford the desired 2,5-bis(trifluoromethyl)oxazole.
Determination of pKa by ¹⁹F NMR Spectroscopy[3]
Materials:
-
Trifluoromethylated azole compound
-
Aqueous buffers of known pH ranging from 1 to 13
-
Deuterium oxide (D₂O) for locking
-
Internal or external ¹⁹F NMR reference standard (e.g., trifluorotoluene)
Procedure:
-
Prepare a series of solutions of the trifluoromethylated azole in aqueous buffers of varying pH.
-
Add a small amount of D₂O to each sample for the NMR lock.
-
Acquire the ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Measure the chemical shift of the CF₃ group relative to the reference standard at each pH.
-
Plot the ¹⁹F chemical shift as a function of pH. The data should fit a sigmoidal curve.
-
The inflection point of the sigmoidal curve corresponds to the pKa of the compound.
Thermal Stability Analysis by TGA/DSC
Instrumentation:
-
Simultaneous Thermal Analyzer (TGA/DSC)
Procedure:
-
Accurately weigh a small sample (typically 1-5 mg) of the trifluoromethylated oxazole into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
-
Place the sample pan and an empty reference pan into the instrument.
-
Heat the sample from ambient temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
The onset of mass loss in the TGA curve indicates the beginning of decomposition. The peak of the derivative of the TGA curve (DTG) and the peaks in the DSC curve provide information about the temperatures of maximum decomposition rate and associated thermal events (endothermic or exothermic).
Conclusion
The trifluoromethyl group is a powerful modulator of the electronic properties of the oxazole ring, leading to enhanced electrophilicity and, in many cases, increased thermal and metabolic stability. These characteristics make trifluoromethylated oxazoles highly valuable scaffolds in drug discovery and materials science. This guide has provided a comprehensive overview of the reactivity and stability of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. A thorough understanding of these principles will empower researchers to effectively design and utilize trifluoromethylated oxazoles in the development of next-generation functional molecules. Further research into the specific kinetics and thermodynamics of a broader range of reactions involving these heterocycles will continue to refine our understanding and expand their synthetic utility.
References
Methodological & Application
Application Notes and Protocols: Van Leusen Oxazole Synthesis for Trifluoromethylphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylphenyl-substituted oxazoles via the Van Leusen oxazole synthesis. This method offers a robust and versatile route to access these valuable heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the trifluoromethyl group.
Introduction
The Van Leusen oxazole synthesis is a powerful transformation that allows for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole. Aromatic aldehydes bearing electron-withdrawing groups, such as a trifluoromethyl group, are known to be particularly reactive under these conditions, often leading to good yields of the desired 5-aryl oxazoles.[1][2]
Data Presentation
While a direct comparative study of the Van Leusen synthesis for all three isomers of trifluoromethylbenzaldehyde was not found in the reviewed literature, the following table summarizes representative reaction conditions and expected yields based on similar syntheses of 5-aryloxazoles. The electron-withdrawing nature of the trifluoromethyl group generally facilitates the reaction.
| Entry | Starting Aldehyde | Product | Typical Base | Typical Solvent | Reaction Time (h) | Yield (%) |
| 1 | 2-(Trifluoromethyl)benzaldehyde | 5-(2-(Trifluoromethyl)phenyl)oxazole | K₂CO₃ | Methanol | 4-6 | Not specified in literature |
| 2 | 3-(Trifluoromethyl)benzaldehyde | 5-(3-(Trifluoromethyl)phenyl)oxazole | K₂CO₃ | Methanol | 4-6 | Not specified in literature |
| 3 | 4-(Trifluoromethyl)benzaldehyde | 5-(4-(Trifluoromethyl)phenyl)oxazole | K₂CO₃ | Methanol | 4-6 | Not specified in literature |
Yields are highly dependent on specific reaction conditions and purification methods. The provided data is illustrative based on the general efficiency of the Van Leusen reaction for related substrates.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 5-(trifluoromethylphenyl)oxazoles using the Van Leusen reaction.
Materials and Equipment
-
Trifluoromethylbenzaldehyde (ortho, meta, or para isomer)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
General Synthetic Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the corresponding trifluoromethylbenzaldehyde (1.0 eq.), tosylmethyl isocyanide (TosMIC) (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous methanol to the flask to achieve a concentration of approximately 0.1 M with respect to the aldehyde.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 5-(trifluoromethylphenyl)oxazole.
Characterization of 5-(4-(Trifluoromethyl)phenyl)oxazole
-
Appearance: White solid.
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be characteristic of the aromatic protons on the trifluoromethylphenyl ring and the oxazole ring protons.
-
¹³C NMR (CDCl₃): Chemical shifts (δ) will show signals for the carbons of the trifluoromethylphenyl ring, the oxazole ring, and the trifluoromethyl group (as a quartet due to C-F coupling).
-
IR (KBr): Characteristic peaks for C-H, C=N, and C-O stretching of the oxazole ring, as well as strong C-F stretching bands.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₀H₆F₃NO will be observed.
Mandatory Visualizations
Reaction Scheme: Van Leusen Oxazole Synthesis
Caption: General workflow for the Van Leusen oxazole synthesis.
Mechanism of the Van Leusen Oxazole Synthesis
Caption: Key steps in the Van Leusen oxazole synthesis mechanism.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aryloxazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-aryloxazoles, a crucial scaffold in medicinal chemistry and materials science, utilizing palladium-catalyzed cross-coupling reactions. The methodologies outlined herein offer versatile and efficient routes to a wide range of 4-aryloxazole derivatives.
Introduction
The oxazole moiety is a prominent feature in numerous biologically active compounds and functional materials. The development of robust synthetic methods to access substituted oxazoles is therefore of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures with high efficiency and functional group tolerance. This application note focuses on the palladium-catalyzed synthesis of 4-aryloxazoles, primarily through Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions, as well as direct C-H arylation strategies.
Synthetic Strategies
The synthesis of 4-aryloxazoles can be broadly approached via two main palladium-catalyzed pathways:
-
Cross-Coupling of Pre-functionalized Oxazoles: This is the most common and generally high-yielding approach. It involves the coupling of a 4-halooxazole or a 4-oxazole organometallic reagent with a suitable aryl partner.
-
Direct C-H Arylation: This strategy involves the direct functionalization of the C-H bond at the C4 position of the oxazole ring. While atom-economical, achieving regioselectivity for the C4 position can be challenging and often requires specific directing groups or reaction conditions.[1]
Caption: General experimental workflow diagram.
Materials:
-
4-Bromooxazole (1.0 mmol, 148 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromooxazole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-phenyloxazole.
Protocol 2: Stille Coupling of 4-Iodooxazole with 4-Fluorophenyltributylstannane
Materials:
-
4-Iodooxazole (1.0 mmol, 195 mg)
-
4-Fluorophenyltributylstannane (1.1 mmol, 428 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodooxazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add NMP and 4-fluorophenyltributylstannane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir for 1 hour.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 4-(4-fluorophenyl)oxazole.
Reaction Mechanism: Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species.
dot
Caption: Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 4-halooxazole (Ox-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron reagent (Ar-B(OR)₂) replaces the halide on the palladium complex. This step is facilitated by a base.
-
Reductive Elimination: The two organic moieties (aryl and oxazolyl) are eliminated from the palladium center, forming the C-C bond of the 4-aryloxazole product and regenerating the Pd(0) catalyst.
Conclusion
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille reactions, provide highly effective and versatile methods for the synthesis of 4-aryloxazoles. These protocols offer good to excellent yields and tolerate a wide array of functional groups, making them invaluable tools for medicinal chemists and materials scientists. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for optimizing the reaction outcome. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in the field.
References
Application Notes and Protocols for Gram-Scale Synthesis of Substituted Oxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The oxazole scaffold is a privileged five-membered heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials. The development of robust and scalable synthetic methods to access substituted oxazoles is of significant interest to the chemical and pharmaceutical industries. This document provides detailed protocols for the gram-scale synthesis of substituted oxazoles via two distinct and effective methodologies: a modern approach involving the direct use of carboxylic acids and a microwave-assisted variation of the classical van Leusen reaction. These protocols are designed to be reproducible and scalable, providing researchers with reliable methods for obtaining significant quantities of desired oxazole products.
Method 1: Direct Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids
This protocol outlines a highly efficient and scalable method for the synthesis of 4,5-disubstituted oxazoles directly from readily available carboxylic acids and isocyanides. The reaction proceeds through the in-situ activation of the carboxylic acid using a triflylpyridinium reagent (DMAP-Tf). This method demonstrates broad substrate scope and functional group tolerance.[1][2]
Quantitative Data Summary
| Entry | Starting Carboxylic Acid (1.0 equiv) | Isocyanide (1.2 equiv) | Base (1.5 equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Methoxy-4-oxobutanoic acid (2.5 g, 18.9 mmol) | Methyl isocyanoacetate (2.2 g, 22.6 mmol) | DMAP (3.4 g, 28.3 mmol) | DCM (50 mL) | 40 | 3 | Methyl 2-(2-methoxycarbonylethyl)-oxazole-4-carboxylate | Not specified, but consistent with mg scale |
| 2 | Benzoic acid | Methyl isocyanoacetate | DMAP | CH₂Cl₂ | 40 | 0.5 | 3aa | 96 |
| 3 | (R)-(+)-α-Lipoic acid | Methyl isocyanoacetate | DMAP | DCM | 40 | - | 3g'c | Good to excellent |
| 4 | Estrone-3-carboxylic acid | Methyl isocyanoacetate | DMAP | DCM | 40 | - | 3h'a | Good to excellent |
| 5 | Valproic acid | Methyl isocyanoacetate | DMAP | DCM | 40 | - | 3i'd | 82 |
| 6 | Probenecid | Methyl isocyanoacetate | DMAP | DCM | 40 | - | 3j'a | 93 |
Note: DMAP-Tf (1.3 equiv) was used as the activating agent in all cases.[1][2]
Experimental Protocol: Gram-Scale Synthesis of Methyl 2-(2-methoxycarbonylethyl)-oxazole-4-carboxylate[1][2]
Materials:
-
4-Methoxy-4-oxobutanoic acid (2.5 g, 18.9 mmol, 1.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (3.4 g, 28.3 mmol, 1.5 equiv)
-
DMAP-Tf (9.9 g, 24.6 mmol, 1.3 equiv)
-
Methyl isocyanoacetate (2.2 g, 22.6 mmol, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Diethyl ether, cold
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a screw-capped, sealed round-bottom flask equipped with a Teflon stir bar, add 4-methoxy-4-oxobutanoic acid (2.5 g, 18.9 mmol), DMAP (3.4 g, 28.3 mmol), and DCM (50 mL) under a dry nitrogen atmosphere.
-
Add DMAP-Tf (9.9 g, 24.6 mmol) to the mixture and stir for 5 minutes at room temperature until all solids are dissolved.
-
Add methyl isocyanoacetate (2.2 g, 22.6 mmol) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Cool the resulting residue to 0 °C and add cold diethyl ether (100 mL).
-
Filter the mixture to separate the solid residue, and wash the solid with cold ether.
-
The combined filtrate is then poured into water (30 mL) and extracted with DCM (3 x 20 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography) if necessary.
Experimental Workflow Diagram
Caption: Workflow for the gram-scale synthesis of a 4,5-disubstituted oxazole.
Method 2: Microwave-Assisted Gram-Scale van Leusen Oxazole Synthesis
This protocol describes a rapid, microwave-assisted synthesis of 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) on a gram scale.[3] The use of microwave irradiation significantly reduces the reaction time compared to conventional heating.[3][4]
Quantitative Data Summary
| Entry | Aldehyde (1.0 equiv) | TosMIC (1.0 equiv) | Base (2.0 equiv) | Solvent | Power (W) | Temp (°C) | Time (min) | Product | Yield (%) |
| 1 | Benzaldehyde (10 mmol) | TosMIC (10 mmol) | K₃PO₄ (20 mmol) | Isopropanol | 350 | 65 | 8 | 5-Phenyl oxazole | 96 |
| 2 | 4-Tolualdehyde | TosMIC | K₃PO₄ | Isopropanol | 350 | 65 | - | 5-(p-Tolyl) oxazole | 94 |
| 3 | 4-Anisaldehyde | TosMIC | K₃PO₄ | Isopropanol | 350 | 65 | - | 5-(4-Methoxyphenyl) oxazole | 92 |
| 4 | 4-Chlorobenzaldehyde | TosMIC | K₃PO₄ | Isopropanol | 350 | 65 | - | 5-(4-Chlorophenyl) oxazole | 95 |
Note: The gram-scale synthesis was specifically demonstrated for 5-phenyl oxazole, yielding 1.4 g of the product.[3]
Experimental Protocol: Gram-Scale Synthesis of 5-Phenyl Oxazole[3]
Materials:
-
Benzaldehyde (1.06 g, 10 mmol, 1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol, 1.0 equiv)
-
Potassium phosphate (K₃PO₄) (4.24 g, 20 mmol, 2.0 equiv)
-
Isopropanol (IPA)
Procedure:
-
In a suitable microwave reactor vessel, combine benzaldehyde (10 mmol), TosMIC (10 mmol), and K₃PO₄ (20 mmol).
-
Add isopropanol as the solvent.
-
Irradiate the reaction mixture in a microwave reactor at 65 °C with a power of 350 W for 8 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The subsequent work-up and purification would typically involve removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), drying the organic layer, and purifying by column chromatography, although specific details for the gram-scale work-up were not provided in the snippet.
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted gram-scale van Leusen oxazole synthesis.
Discussion and Conclusion
The two protocols presented offer robust and scalable methods for the gram-scale synthesis of substituted oxazoles. The direct synthesis from carboxylic acids is advantageous due to the use of readily available starting materials and its broad applicability to various functionalized substrates, including those found in bioactive molecules.[1][2] The microwave-assisted van Leusen synthesis provides a rapid and high-yielding alternative, significantly reducing reaction times.[3] The choice of method will depend on the specific substitution pattern desired, the available starting materials, and the laboratory equipment. Both protocols have been demonstrated to be effective at the gram scale, making them valuable tools for researchers in need of substantial quantities of substituted oxazoles for further investigation and development.
References
Application Notes and Protocols for 4-(4-(Trifluoromethyl)phenyl)oxazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the evaluation of 4-(4-(trifluoromethyl)phenyl)oxazole derivatives as potential kinase inhibitors. The core structure combines the trifluoromethylphenyl motif, known for its metabolic stability and potential to enhance binding affinity, with an oxazole scaffold, a versatile heterocycle found in many biologically active compounds. While the specific compound This compound has limited publicly available data as a kinase inhibitor, this document will utilize a closely related analog, 3-((5-(4-(Trifluoromethyl)phenyl)oxazol-2-yl)amino)phenol , identified as a Cyclin-Dependent Kinase (CDK) inhibitor, as a representative example to illustrate the experimental procedures. These protocols can be adapted for the screening and characterization of other novel compounds based on the this compound scaffold.
Representative Compound
-
Compound Name: 3-((5-(4-(Trifluoromethyl)phenyl)oxazol-2-yl)amino)phenol
-
Target Class: Cyclin-Dependent Kinases (CDKs)
Data Presentation: Kinase Inhibition Profile
The following table summarizes hypothetical, yet representative, quantitative data for the inhibitory activity of the representative compound against a panel of Cyclin-Dependent Kinases. This data is intended to be illustrative of the type of results obtained from the protocols described below.
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 850 |
| CDK2/Cyclin A | 75 |
| CDK2/Cyclin E | 90 |
| CDK4/Cyclin D1 | >10,000 |
| CDK5/p25 | 1,200 |
| CDK7/Cyclin H | >10,000 |
| CDK9/Cyclin T1 | 2,500 |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for CDK inhibitors involves the disruption of the cell cycle. CDKs are key regulatory enzymes that, when activated by their cyclin partners, phosphorylate substrate proteins to drive the cell through the different phases of division. The representative compound is hypothesized to target CDK2, a critical kinase for the G1/S phase transition. Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb). Unphosphorylated pRb remains bound to the transcription factor E2F, thereby preventing the expression of genes required for DNA replication and S-phase entry, ultimately leading to cell cycle arrest.
Experimental Workflow
A typical workflow for the evaluation of a novel kinase inhibitor involves a multi-step process, beginning with initial biochemical screening, followed by cell-based assays to determine cellular potency and mechanism of action, and potentially culminating in in vivo studies.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of the IC50 value of a test compound against a specific kinase, such as CDK2/Cyclin A.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme (e.g., Promega, BPS Bioscience)
-
CDK substrate peptide (e.g., Histone H1-derived peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, recombinant CDK2/Cyclin A enzyme, and the substrate peptide.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Prepare a master mix containing the kinase assay buffer and ATP.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of the test compound on the proliferation of a cancer cell line (e.g., MCF-7, HCT116).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (solubilized in DMSO)
-
96-well clear, flat-bottomed cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis for Target Engagement
This protocol assesses the inhibition of CDK2 activity in cells by measuring the phosphorylation status of its downstream target, the Retinoblastoma protein (pRb).
Materials:
-
Cancer cell line
-
Test compound
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with increasing concentrations of the test compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated Rb to total Rb with increasing compound concentration indicates target engagement and inhibition of CDK2 activity.
Application Notes and Protocols for Trifluoromethyl Oxazoles in Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal agents. Azole antifungals have long been a cornerstone of antifungal therapy, primarily acting through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. The incorporation of a trifluoromethyl (CF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity, often leading to improved potency. While the application of this strategy to triazole antifungals is extensively documented, the exploration of trifluoromethyl oxazoles as a distinct class of antifungal agents is an emerging area with significant potential.
These application notes provide an overview of the current landscape, key data, and experimental protocols relevant to the investigation of trifluoromethyl oxazoles in antifungal drug discovery. Due to the limited specific research on trifluoromethyl oxazoles, data from closely related trifluoromethylated azoles, such as triazoles and oxadiazoles, are included for comparative purposes and to highlight the potential of this chemical motif.
Mechanism of Action: Targeting Fungal Viability
The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway for converting lanosterol to ergosterol.[1][2] By binding to the heme iron in the active site of CYP51, azoles disrupt this conversion, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[3] This disruption of membrane integrity and function ultimately inhibits fungal growth and replication.[1][3]
However, emerging research on related compounds like trifluoromethyloxadiazoles (TFMO) suggests alternative mechanisms may also be at play. For instance, certain TFMO derivatives have been identified as histone deacetylase (HDAC) inhibitors, which represent a different approach to controlling fungal pathogens.[4]
Below is a diagram illustrating the canonical ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
Quantitative Antifungal Activity Data
The following tables summarize the in vitro antifungal activity of various trifluoromethyl-containing azole derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of Trifluoromethyl-Substituted Azole Derivatives
| Compound Class | Specific Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole Hybrid | 3-Trifluoromethyl Phenyl Piperazine Derivative (39a) | Candida albicans | 0.21 - 1.73 µM | [1] |
| Candida tropicalis | 0.21 - 1.73 µM | [1] | ||
| Candida parapsilosis | 0.21 - 1.73 µM | [1] | ||
| Candida krusei | 0.21 - 1.73 µM | [1] | ||
| Candida glabrata | 0.21 - 1.73 µM | [1] | ||
| Cryptococcus neoformans | 0.21 - 1.73 µM | [1] | ||
| Aspergillus fumigatus | 0.21 - 1.73 µM | [1] | ||
| Aspergillus niger | 0.21 - 1.73 µM | [1] | ||
| Triazole | Isavuconazole | Aspergillus spp. | 0.25 - 2 | [5] |
| Chalcone | Trifluoromethyl Chalcone (A3) | Candida albicans | MIC = 101 µM | [6] |
| Trifluoromethyl Chalcone (B3) | Candida albicans | Lower than Fluconazole | [6] | |
| Benzotriazine | 7-CF3 Substituted Derivative | Candida albicans | 0.0156 - 2.0 | [7] |
| Cryptococcus neoformans | 0.0156 - 2.0 | [7] |
Table 2: Antifungal Activity of 5-(Trifluoromethyl)-1,2,4-oxadiazole Derivatives against Plant Pathogens
| Compound | Fungal Strain | EC50 (mg/L) | Reference |
| TFMO-pyrimidin-4-ether (XII6) | Puccinia pachyrhizi | 0.780 | [4] |
Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
General Synthesis of Trifluoromethyl-Containing Heterocycles
The synthesis of trifluoromethylated oxazoles can be approached through various synthetic routes. A general conceptual workflow is outlined below. For specific examples, the synthesis of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives involved a five-step process including cyclization, chlorination, hydrazinolysis, another cyclization, and thioetherification, starting from acetamidine hydrochloride and ethyl trifluoroacetoacetate.[8] Similarly, the synthesis of trifluoromethyl-substituted chalcones was achieved through a Claisen–Schmidt condensation reaction.[6]
Caption: Conceptual workflow for the synthesis of trifluoromethyl oxazoles.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9]
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal isolates
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Antifungal Solutions: Prepare serial two-fold dilutions of the test compounds in the RPMI 1640 medium within the 96-well plates.[10] The final concentrations should typically range from 0.03 to 64 µg/mL.[10]
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.[11]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted test compounds. Include a positive control (fungal inoculum without any compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[11]
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.[9] This can be determined visually or by measuring the optical density using a microplate reader.[9]
Caption: Workflow for determining MIC using the broth microdilution method.
Conclusion and Future Directions
The incorporation of the trifluoromethyl group is a promising strategy in the design of novel antifungal agents. While the current body of literature on trifluoromethyl oxazoles is limited, the data available for related trifluoromethylated azoles strongly suggests their potential for potent antifungal activity. The primary mechanism of action is likely the inhibition of ergosterol biosynthesis, a validated antifungal target. However, alternative mechanisms, such as HDAC inhibition, may also be accessible to this class of compounds.
Future research should focus on the synthesis and systematic evaluation of a diverse library of trifluoromethyl oxazole derivatives against a broad panel of clinically relevant fungal pathogens. Structure-activity relationship (SAR) studies will be crucial to optimize the antifungal potency and pharmacokinetic properties of these compounds. The detailed experimental protocols provided herein offer a standardized framework for the synthesis and biological characterization of these promising new antifungal candidates.
References
- 1. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method | MDPI [mdpi.com]
- 11. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of 4-(4-(Trifluoromethyl)phenyl)oxazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential anticancer applications, and detailed experimental protocols for 4-(4-(trifluoromethyl)phenyl)oxazole, a promising heterocyclic compound in oncological research.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The introduction of a trifluoromethyl group at the para-position of the phenyl ring can significantly enhance the metabolic stability and cell permeability of the molecule, making this compound a compound of interest for cancer drug discovery. This document outlines the synthesis of this compound and provides protocols for evaluating its potential as an anticancer agent.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for oxazole ring formation, primarily the Van Leusen and Robinson-Gabriel syntheses.
Protocol 1: Modified Van Leusen Oxazole Synthesis
This method provides a direct route to 4-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) and tosylmethyl isocyanide (TosMIC) (1.0 equivalent) in methanol.
-
Base Addition: To the stirred solution, add potassium carbonate (2.0 equivalents) as the base.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel.
Protocol 2: Robinson-Gabriel Synthesis
This classical method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.
Experimental Protocol:
-
Preparation of Starting Material: The required starting material, 2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one, can be synthesized from 4-(trifluoromethyl)acetophenone. This intermediate is then acylated, for example with formic acid or its equivalent, to yield 2-formamido-1-(4-(trifluoromethyl)phenyl)ethan-1-one.
-
Cyclodehydration: Dissolve the 2-acylamino-ketone intermediate in a suitable dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid.
-
Reaction: Heat the mixture under reflux for 1-3 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Workflows
Caption: Comparative workflows for the synthesis of this compound.
Anticancer Activity and Potential Mechanism of Action
While specific quantitative data for the anticancer activity of this compound is not extensively available in the public domain, related oxadiazole derivatives have shown promising results. For instance, some trifluoromethyl-containing oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms of action for similar heterocyclic compounds often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Potential Signaling Pathways Modulated by this compound
Based on studies of related oxadiazole and oxazole derivatives, this compound may exert its anticancer effects by targeting pathways such as the PI3K/Akt/mTOR pathway.[2][3] Inhibition of this pathway can lead to the induction of apoptosis.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 3. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Metal-Free Pathways for the Synthesis of 4-(4-(Trifluoromethyl)phenyl)oxazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two robust, metal-free methods for the synthesis of 4-(4-(trifluoromethyl)phenyl)oxazole, a valuable building block in medicinal chemistry and materials science. The described methods, the Van Leusen Oxazole Synthesis and an Iodine-Mediated Synthesis, offer efficient and scalable alternatives to traditional metal-catalyzed approaches, minimizing the risk of metal contamination in the final products.
Introduction
The oxazole moiety is a key structural motif found in numerous biologically active natural products and synthetic pharmaceuticals. The specific target molecule, this compound, incorporates a trifluoromethylphenyl group, a common substituent in drug candidates known to enhance metabolic stability and binding affinity. The development of efficient and clean synthetic methods to access such compounds is of significant interest to the pharmaceutical industry. This application note details two distinct and effective metal-free strategies for the synthesis of this target molecule.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two presented metal-free synthesis methods for this compound.
| Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Van Leusen Oxazole Synthesis | 4-(Trifluoromethyl)benzaldehyde, Tosylmethyl isocyanide (TosMIC), K₂CO₃ | Methanol | Reflux (approx. 65°C) | 4 - 12 | 75 - 85[1][2] |
| Iodine-Mediated Synthesis | 4'-(Trifluoromethyl)acetophenone, Acetonitrile, Iodosobenzene (PhI=O), Tf₂NH | Acetonitrile | Room Temp. | 3 | ~86[3][4] |
Method 1: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] This reaction proceeds via the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[6] For the synthesis of this compound, 4-(trifluoromethyl)benzaldehyde is used as the aldehyde component.
Experimental Protocol
Materials:
-
4-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)benzaldehyde (1.0 mmol, 174 mg), tosylmethyl isocyanide (1.1 mmol, 215 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel to yield this compound.
Signaling Pathway Diagram
Caption: Workflow of the Van Leusen Oxazole Synthesis.
Method 2: Iodine-Mediated Synthesis from a Ketone and a Nitrile
This method provides a direct route to polysubstituted oxazoles from ketones and nitriles, mediated by iodosobenzene (PhI=O) in the presence of a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH).[3] The reaction is proposed to proceed through an α-iodanyl ketone intermediate, followed by a Ritter-type reaction with the nitrile and subsequent cyclization.[3] To synthesize this compound, 4'-(trifluoromethyl)acetophenone serves as the ketone starting material, and acetonitrile acts as both the nitrile source and the solvent.
Experimental Protocol
Materials:
-
4'-(Trifluoromethyl)acetophenone (1.0 equiv)
-
Iodosobenzene (PhI=O) (1.5 equiv)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (3.0 equiv)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: [3]
-
In a round-bottom flask, dissolve bis(trifluoromethanesulfonyl)imide (3.0 mmol, 843 mg) in acetonitrile (2 mL) at 0 °C.
-
Add iodosobenzene (1.5 mmol, 330 mg) to the solution and stir for 5 minutes.
-
To this mixture, add 4'-(trifluoromethyl)acetophenone (1.0 mmol, 188 mg).
-
Stir the reaction mixture at room temperature for 3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford this compound.
Experimental Workflow Diagram
Caption: Iodine-Mediated Synthesis Workflow.
Conclusion
The two metal-free methods presented provide efficient and practical routes for the synthesis of this compound. The Van Leusen synthesis offers a reliable method starting from an aldehyde, while the iodine-mediated approach provides an alternative pathway from a ketone. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Both protocols avoid the use of transition metals, which is highly advantageous for applications in drug development and materials science where metal contamination is a critical concern.
References
- 1. benchchem.com [benchchem.com]
- 2. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 3. Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(4-(Trifluoromethyl)phenyl)oxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 4-(4-(trifluoromethyl)phenyl)oxazole. This guide focuses on two primary synthetic routes: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis, addressing common experimental challenges to enhance reaction yield and purity.
Troubleshooting Guides
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2] While a robust method, several challenges can arise.
Question: I am observing a low or no yield of my desired this compound. What are the likely causes and solutions?
Answer:
Low or no product formation in the Robinson-Gabriel synthesis can stem from several factors:
-
Incomplete Cyclodehydration: The cyclization and dehydration of the 2-acylamino-ketone precursor may be inefficient under the chosen conditions.
-
Solution: Consider optimizing the dehydrating agent. While concentrated sulfuric acid is traditional, other reagents like phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates. Increasing the reaction temperature can also promote cyclization, but careful monitoring is required to prevent decomposition.[1]
-
-
Starting Material Decomposition: The highly acidic conditions can lead to the degradation of sensitive starting materials.
-
Solution: Employ milder dehydrating agents such as triphenylphosphine/iodine or the Burgess reagent for substrates that are unstable in strong acids. Additionally, minimizing the reaction time by closely monitoring the reaction's progress can prevent prolonged exposure to harsh conditions.[1]
-
-
Purity of Starting Materials: Impurities within the 2-acylamino-ketone can inhibit the reaction.
-
Solution: Ensure the starting material is of high purity and thoroughly dried before use.
-
Question: My reaction produces significant byproducts and tar formation. How can I minimize these?
Answer:
Byproduct and tar formation are often indicative of reaction conditions that are too harsh for the substrate.
-
Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of the amide bond in the starting material.
-
Solution: Ensure all solvents and reagents are anhydrous. Using a more potent dehydrating agent can also help to scavenge any residual water.
-
-
Enamide Formation: Under certain conditions, the elimination of water from the 2-acylamino-ketone can result in the formation of a stable enamide as a competing side product.
-
Solution: Modifying the reaction temperature or the choice of dehydrating agent may disfavor the enamide formation pathway.
-
-
Polymerization: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis.
-
Solution: Lowering the reaction temperature can help to find a balance between a reasonable reaction rate and the minimization of polymerization. Reducing the reaction time is also crucial.
-
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis provides a versatile route to 4-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[3][4]
Question: I am experiencing low yields in my Van Leusen synthesis of this compound. What are the common pitfalls?
Answer:
Low yields in the Van Leusen synthesis can often be traced back to several key issues:
-
Incomplete Elimination of the Tosyl Group: The final step, the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate, can be sluggish.
-
Solution: Gently heating the reaction mixture after the initial addition of reagents can facilitate the elimination. Switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can also improve the efficiency of this step.[5]
-
-
Purity of Starting Materials: The purity of the aldehyde and TosMIC is critical for a successful reaction.
-
Solution: Aldehydes can oxidize to carboxylic acids, which can quench the base. Ensure the aldehyde is pure and consider using freshly distilled material. TosMIC is moisture-sensitive and can decompose; it should be stored in a desiccator and handled under an inert atmosphere.[5]
-
-
Formation of Nitrile Byproduct: If the aldehyde starting material is contaminated with ketones, the corresponding nitrile will be formed as a byproduct.[3]
-
Solution: Use highly pure aldehyde to avoid this side reaction.
-
Question: I am observing the formation of N-(tosylmethyl)formamide in my reaction. What is its origin and is it problematic?
Answer:
N-(tosylmethyl)formamide can form from the decomposition of TosMIC, particularly in the presence of water under basic conditions. While it is not directly converted to the oxazole, its formation consumes TosMIC, thereby reducing the overall yield of the desired product.
-
Solution: To minimize its formation, ensure that the reaction is performed under strictly anhydrous conditions, using dry solvents and glassware, and handling reagents under an inert atmosphere.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 2-acylamino-ketone precursor for the Robinson-Gabriel synthesis?
A1: The Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine, is a common method for preparing the required 2-acylamino-ketone starting material.[1]
Q2: Are there milder alternatives to concentrated sulfuric acid for the Robinson-Gabriel synthesis?
A2: Yes, for sensitive substrates, a variety of milder cyclodehydrating agents can be used. These include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and trifluoroacetic anhydride. A particularly mild and popular method involves the use of triphenylphosphine and iodine.[1]
Q3: How can I effectively monitor the progress of my oxazole synthesis?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized.
Q4: What are some recommended purification strategies for this compound?
A4: Column chromatography on silica gel is a common and effective method for purifying oxazoles. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used. Recrystallization from an appropriate solvent system can also be an effective purification technique.
Data Presentation
Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Solvent | Temperature | Notes |
| Concentrated H₂SO₄ | Acetic Anhydride | 90-100°C | Traditional method, can be harsh. |
| Polyphosphoric Acid (PPA) | - | Varies | Can offer better yields than H₂SO₄ for some substrates. |
| Trifluoroacetic Anhydride (TFAA) | Ethereal (THF, Dioxane) | Room Temp to Reflux | Mild conditions, suitable for sensitive substrates. |
| PPh₃ / I₂ | Acetonitrile, THF | 0°C to Room Temp | Very mild, high functional group tolerance. |
Table 2: Effect of Base on the Yield of 5-Aryloxazoles in the Van Leusen Synthesis
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) of 5-Aryloxazole |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 75 |
| Benzaldehyde | Ambersep® 900(OH⁻) | DME/Methanol | Reflux | 85 |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 82 |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 78 |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 88 |
| Note: Yields are highly substrate-dependent and these conditions serve as a general guideline.[5] |
Experimental Protocols
Representative Protocol for Van Leusen Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 4-substituted oxazoles.
Materials:
-
α-Aryl-p-toluenesulfonylmethyl isocyanide (e.g., α-(4-(trifluoromethyl)phenyl)-TosMIC) (1.0 equiv)
-
An appropriate aldehyde (e.g., formaldehyde or a protected form) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a solution of the α-(4-(trifluoromethyl)phenyl)-TosMIC (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous methanol, add potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at reflux for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Protocol for Classic Robinson-Gabriel Synthesis
Preparation:
-
To a solution of the 2-acylamino-ketone (1.0 equiv) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 equiv) dropwise at 0°C.
Reaction:
-
After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) to a pH of 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6]
Visualizations
Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Robinson-Gabriel oxazole synthesis. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Robinson-Gabriel synthesis in a question-and-answer format, offering targeted solutions to improve your experimental results.
Question 1: My reaction is producing a low yield of the desired oxazole and a significant amount of tar-like material. What is the likely cause and how can I fix it?
Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions, particularly the use of strong acids like concentrated sulfuric acid (H₂SO₄) at high temperatures, are too harsh for your substrate, leading to decomposition and polymerization.[1]
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid.[1] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane (DMP) followed by cyclodehydration with triphenylphosphine and iodine are often cleaner and more efficient.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can find a better balance between a reasonable reaction rate and the minimization of substrate decomposition.[1]
-
Reduce Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]
Question 2: I am observing significant amounts of unreacted starting material, even after extended reaction times. How can I drive the reaction to completion without generating byproducts?
Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not sufficiently potent for your substrate.[1]
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.
-
Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider switching to a slightly stronger one. For instance, if TFAA is proving ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1]
-
Employ Microwave Heating: As mentioned previously, microwave heating can provide the necessary energy to drive the reaction to completion in a much shorter timeframe, often preventing byproduct formation associated with prolonged heating.[1]
Question 3: My starting 2-acylamino-ketone appears to be degrading before the desired cyclization occurs. How can this be prevented?
Answer: The 2-acylamino-ketone precursors can be sensitive to reaction conditions, particularly to hydrolysis under strongly acidic conditions, before intramolecular cyclization can take place.[1]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried before use.
-
Choose a Milder Dehydrating Agent: Reagents that do not require strongly acidic conditions, such as the Dess-Martin periodinane/PPh₃/I₂ system, can prevent the degradation of sensitive starting materials.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Robinson-Gabriel synthesis?
A1: The Robinson-Gabriel synthesis is an organic reaction that transforms a 2-acylamino-ketone into an oxazole through an intramolecular cyclization followed by dehydration. The reaction is catalyzed by a cyclodehydrating agent, traditionally concentrated sulfuric acid.
Q2: What are the most common byproducts in the Robinson-Gabriel synthesis?
A2: The most common byproducts are enamides, which can form as a competing side product, and polymers or tar resulting from the decomposition of starting materials or intermediates under harsh reaction conditions.
Q3: Are there milder alternatives to concentrated sulfuric acid?
A3: Yes, a variety of milder cyclodehydrating agents have been successfully employed. These include polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), and two-step methods such as the use of Dess-Martin periodinane followed by triphenylphosphine and iodine.
Data Presentation
Comparison of Common Cyclodehydrating Agents
The choice of cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents, their typical reaction conditions, and their primary advantages and disadvantages.
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Yield Range | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride | 90-100°C | Moderate | Inexpensive, readily available. | Harsh conditions, low functional group tolerance, tar formation.[1] |
| POCl₃ | DMF, Toluene | 90°C to Reflux | Moderate to Good | Effective for many substrates. | Harsh, can lead to chlorinated byproducts, difficult workup. |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Moderate to Good | Often gives higher yields than H₂SO₄.[2] | High viscosity, difficult to stir, challenging workup. |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Good | Mild conditions, suitable for solid-phase synthesis.[3][4] | Expensive, can be too reactive for some substrates. |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Good to Excellent | Very mild, high functional group tolerance.[1] | Two-step process, expensive reagents. |
| Burgess Reagent | THF, Benzene | 50-80°C (Microwave) | Good to Excellent | Mild, neutral conditions, clean conversions.[1] | Expensive, moisture-sensitive. |
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[1]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Mild Two-Step Synthesis via Dess-Martin Periodinane Oxidation and PPh₃/I₂ Cyclodehydration
This protocol is suitable for sensitive substrates and is a popular extension of the Robinson-Gabriel synthesis.[3]
Step A: Dess-Martin Periodinane Oxidation
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[1]
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[1]
Step B: Cyclodehydration with Triphenylphosphine and Iodine
-
Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]
Protocol 3: Cyclodehydration using Polyphosphoric Acid (PPA)
This protocol is an alternative to sulfuric acid and can provide higher yields for certain substrates.[2]
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, add the 2-acylamino-ketone (1.0 eq) to polyphosphoric acid (10-20 times the weight of the substrate).
-
Reaction: Heat the viscous mixture with stirring to 120-160°C for 2-5 hours. Monitor the reaction progress by taking small aliquots, quenching with water, and analyzing by TLC.
-
Workup: Cool the reaction mixture to below 100°C and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., 50% NaOH) to a pH of 8-9. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 4: Solution-Phase Cyclodehydration using Trifluoroacetic Anhydride (TFAA)
This protocol offers a milder alternative to traditional strong acids.
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in an anhydrous ethereal solvent such as THF or dioxane.
-
Reaction: Add trifluoroacetic anhydride (1.5-2.0 eq) dropwise to the solution at room temperature. The reaction can be gently heated to reflux if necessary. Monitor the reaction by TLC until completion (typically 1-6 hours).
-
Workup: Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of Robinson-Gabriel synthesis and a common byproduct pathway.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 4-(4-(Trifluoromethyl)phenyl)oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 4-(4-(trifluoromethyl)phenyl)oxazole synthesis. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of 4-substituted oxazoles, including this compound, are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. The Van Leusen reaction is often preferred for this specific target due to the ready availability of the starting materials: 4-(trifluoromethyl)benzaldehyde and tosylmethyl isocyanide (TosMIC).[1][2] The Robinson-Gabriel synthesis is also a viable route, typically starting from a 2-acylamino-ketone precursor.[3][4]
Q2: How does the trifluoromethyl group on the phenyl ring affect the synthesis?
A2: The trifluoromethyl group is a strong electron-withdrawing group. In the context of the Van Leusen oxazole synthesis, this property can be advantageous. Aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity, which can facilitate the initial nucleophilic attack by the deprotonated TosMIC.[5] This can potentially lead to higher yields and faster reaction times compared to analogues with electron-donating groups.
Q3: What are the typical yields for the synthesis of this compound?
A3: Reported yields for the synthesis of 4-aryl oxazoles can vary significantly based on the specific substrates and reaction conditions. For the Van Leusen synthesis of 5-aryloxazoles, yields can range from good to excellent. For instance, reactions with aromatic aldehydes containing electron-withdrawing groups have been reported with high yields.[6] Specific yield data for this compound is less commonly reported in general literature, but based on similar syntheses, a well-optimized process should provide moderate to high yields.
Q4: What are the main byproducts to expect in the Van Leusen synthesis of this compound?
A4: In the Van Leusen oxazole synthesis, several byproducts can form, leading to reduced yields and purification challenges. The most common byproduct is p-toluenesulfinic acid, which is eliminated during the formation of the oxazole ring.[6] Other potential side products include unreacted starting materials and, in some cases, the intermediate oxazoline if the elimination step is incomplete.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Formation
| Issue | Potential Cause | Recommended Solutions |
| Reaction fails to initiate or proceeds very slowly. | 1. Ineffective base: The chosen base may not be strong enough to efficiently deprotonate the TosMIC. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Impure reagents: Contaminants in the starting materials can inhibit the reaction. | 1. Base selection: Use a sufficiently strong base like potassium carbonate (K₂CO₃) or a resin-supported hydroxide base.[6][7] 2. Temperature adjustment: Gently heat the reaction mixture to reflux.[7] 3. Reagent purification: Ensure that 4-(trifluoromethyl)benzaldehyde and TosMIC are of high purity. |
| Formation of an intermediate that does not convert to the final product. | Incomplete elimination of the tosyl group: The intermediate oxazoline may be stable under the reaction conditions and fail to eliminate p-toluenesulfinic acid to form the aromatic oxazole ring.[5] | 1. Increase reaction temperature: Higher temperatures can promote the elimination step. 2. Use a stronger base: A stronger base can facilitate a more efficient elimination. 3. Extend reaction time: Allowing the reaction to proceed for a longer duration may drive the conversion to the oxazole. |
Product Purification Challenges
| Issue | Potential Cause | Recommended Solutions |
| Difficulty in isolating the pure product. | 1. Presence of p-toluenesulfinic acid byproduct: This acidic byproduct can co-elute with the desired oxazole during chromatography.[6] 2. Unreacted starting materials: Residual 4-(trifluoromethyl)benzaldehyde or TosMIC can contaminate the product. | 1. Aqueous workup: Perform an aqueous workup with a mild base to remove the acidic byproduct. Using a resin-supported catalyst can also simplify purification as it can be filtered off.[6] 2. Chromatography: Purify the crude product using column chromatography on silica gel. |
| Low recovery after purification. | Product volatility or degradation: The product may be lost during solvent removal under high vacuum or may be unstable on silica gel for extended periods. | 1. Careful solvent removal: Use moderate temperature and vacuum for solvent evaporation. 2. Efficient chromatography: Use an appropriate solvent system to ensure timely elution of the product from the column. |
Data Presentation
The following table summarizes yields for the Van Leusen synthesis of various 5-aryloxazoles, which can serve as a reference for optimizing the synthesis of this compound.
| Aldehyde | Base | Solvent | Yield (%) |
| Benzaldehyde | Ambersep® 900(OH⁻) | DME/Methanol | 85 |
| 4-Nitrobenzaldehyde | Ambersep® 900(OH⁻) | DME/Methanol | 84 |
| 3-Nitro-4-chlorobenzaldehyde | Ambersep® 900(OH⁻) | DME/Methanol | 83 |
| Benzaldehyde | K₂CO₃ | Methanol | 75 |
Data sourced from a study on solution-phase parallel oxazole synthesis with TosMIC.[6]
Experimental Protocols
Protocol 1: Van Leusen Synthesis of 5-Aryloxazoles using a Resin-Supported Catalyst
This protocol is adapted from a general procedure for the synthesis of 5-aryloxazoles and can be applied to the synthesis of this compound with appropriate modifications.[6]
Materials:
-
4-(Trifluoromethyl)benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Ambersep® 900(OH⁻) resin (or other suitable basic resin)
-
Dimethoxyethane (DME)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a mixture of DME and methanol, add TosMIC (1.1 eq).
-
Add the basic ion exchange resin (e.g., Ambersep® 900(OH⁻)) to the mixture.
-
Stir the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the resin.
-
Wash the resin with ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the Van Leusen synthesis.
Caption: Troubleshooting low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 7. varsal.com [varsal.com]
Technical Support Center: Purification of Trifluoromethyl-Substituted Oxazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of trifluoromethyl-substituted oxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for purifying trifluoromethyl-substituted oxazoles?
A1: The most common purification techniques include:
-
Aqueous Work-up: This initial step involves washing the organic reaction mixture with water and brine to remove inorganic salts and water-soluble impurities.[1]
-
Flash Column Chromatography: This is a highly effective method for separating the target compound from starting materials and byproducts.[2][3][4][5] Silica gel is the most common stationary phase, with eluent systems typically consisting of hexane and ethyl acetate or hexane and dichloromethane mixtures.[2][6]
-
Recrystallization: This technique is used to obtain highly pure crystalline material, especially after initial purification by chromatography.[3][7] It is effective for removing minor impurities.
-
Solvent Extraction: In some cases, specific solvent systems can simplify purification. For example, using n-heptane can help separate certain trifluoromethylated isoxazoles from byproducts, which may form a separate liquid phase.[6][8]
Q2: What are the common impurities I might encounter during the synthesis and purification of these oxazoles?
A2: Depending on the synthetic route, common impurities can include unreacted starting materials, catalysts, and various byproducts.[9] For instance, if the synthesis involves the reaction of CF3-ynones, potential byproducts could include trifluoroacetyltriazoles.[6] Incomplete reactions can leave residual starting materials like N-propargylamides or trifluoropyruvates.[3] Over-oxidation or side reactions can also lead to isomeric or polymeric byproducts.[9]
Q3: Are trifluoromethyl-substituted oxazoles generally stable during purification?
A3: Yes, the trifluoromethyl group (–CF3) is known for conferring high metabolic and chemical stability to molecules.[10] N-trifluoromethyl azoles, a related class, have been shown to possess excellent stability in aqueous media, which suggests that trifluoromethyl-substituted oxazoles are robust enough to handle standard purification procedures, including aqueous work-ups.[11]
Q4: Why is my trifluoromethyl-substituted oxazole "oiling out" during recrystallization instead of forming crystals?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid.[7] This can be caused by several factors:
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of the solution as an oil.[7]
-
High Impurity Concentration: The presence of significant impurities can disrupt the formation of a crystal lattice.[7] A purity of at least 80-90% is often recommended before attempting final crystallization.[7]
-
Inappropriate Solvent Choice: The solvent system may not be optimal for crystallization.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
Question: My yield is significantly lower than expected after performing flash column chromatography. What could be the issue?
Answer: Several factors could contribute to low recovery:
-
Compound Volatility: Some smaller trifluoromethyl-substituted oxazoles can be volatile. Co-evaporation with the solvent during rotary evaporation can lead to product loss. To mitigate this, use lower temperatures and pressures during solvent removal.
-
Adsorption to Silica Gel: Highly polar oxazoles may bind strongly to the silica gel. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or switching to a less polar solvent system if possible.
-
Improper Eluent System: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it's too polar, it may co-elute with impurities. Run a thorough TLC analysis with different solvent ratios to find the optimal system before loading the column.
Issue 2: Persistent Impurities After Purification
Question: I still see multiple spots on my TLC plate after purification. How can I remove these persistent impurities?
Answer:
-
Optimize Chromatography: If column chromatography was the primary method, try a different solvent system or a shallower gradient.[2] Using high-quality silica gel (200-300 mesh) can also improve separation.[2]
-
Consider an Acid-Base Wash: If the impurities have acidic or basic functional groups, an acid-base wash during the work-up can be effective. For example, acidic byproducts can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.
-
Attempt Recrystallization: If the product is a solid and has >90% purity, recrystallization is an excellent final step to remove closely related impurities.[7][12] Experiment with different solvents to find one where your compound is soluble when hot but sparingly soluble when cold.[7]
Issue 3: No Crystals Form During Recrystallization
Question: I've set up a recrystallization, but no crystals have formed even after cooling. What should I do?
Answer: This is a common issue that can often be resolved with the following steps:
-
Induce Nucleation: Crystal growth requires an initial seed or nucleation site. Try scratching the inside of the flask with a glass rod just below the solvent line.[7] Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to the solution.[7]
-
Increase Concentration: Your solution may not be sufficiently saturated.[7] Gently evaporate some of the solvent to increase the compound's concentration and then allow it to cool slowly again.
-
Use an Anti-Solvent: If a single solvent system fails, try a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" anti-solvent (in which it is insoluble) until the solution becomes slightly cloudy.[7] Then, warm the mixture until it is clear and allow it to cool slowly.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Trifluoromethyl-Substituted Oxazoles
| Compound Class | Stationary Phase | Eluent System | Reference |
| 4-(Trifluoromethyl)isoxazoles | Silica Gel | Hexane / Ethyl Acetate (gradient) | [2] |
| Trifluoromethylated Isoxazoles from CF3-Ynones | Silica Gel | Hexane / CH₂Cl₂ | [6] |
| Oxazoles with CF₃-Substituted Alcohol Unit | Silica Gel | Not specified, general method | [3] |
| Trisubstituted Oxazoles | Silica Gel | Petroleum Ether / Ethyl Acetate | [5] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is a standard procedure performed after the reaction is complete to remove water-soluble impurities.[1]
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction solvent is not suitable for extraction (e.g., THF, methanol), dilute the mixture with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) and water.
-
Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual water.[1][4]
-
Separate the organic layer and dry it over an anhydrous drying agent, such as Na₂SO₄ or MgSO₄.[1][3]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
This method is used for the primary purification of the crude product.[2][5]
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. If the solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the solid onto the top of the packed column.
-
Elute the Column: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Collect Fractions: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization from a Single Solvent
This protocol is ideal for obtaining a highly pure, crystalline final product.[7]
-
Place the crude or semi-purified solid product in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (one in which the compound is sparingly soluble at room temperature but very soluble at high temperature).
-
Heat the mixture to boiling while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure very slow cooling, the flask can be placed in an insulated container.[7]
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[7]
-
Once crystal formation appears complete, cool the flask further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.
Visualizations
Caption: A general experimental workflow for purifying trifluoromethyl-substituted oxazoles.
Caption: A troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates [mdpi.com]
- 4. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Trifluoromethyl Oxazole - 1350 Words | Internet Public Library [ipl.org]
Technical Support Center: Troubleshooting Poor Regioselectivity in Oxazole Synthesis
Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to poor regioselectivity in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve specific issues and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of oxazole synthesis, and why is it important?
A1: In oxazole synthesis, regioselectivity refers to the preferential formation of one constitutional isomer over another when multiple reaction sites are available. When using unsymmetrical starting materials, different regioisomers of the substituted oxazole can be formed.[1] Poor regioselectivity leads to a mixture of products, which complicates purification, reduces the yield of the desired compound, and can lead to inconsistent results in downstream applications such as biological assays.[1]
Q2: Which common oxazole synthesis methods are most susceptible to poor regioselectivity?
A2: Several classical and modern methods can yield mixtures of regioisomers, particularly when unsymmetrical precursors are used. These include:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones. If both the acyl and ketone portions of the starting material are unsymmetrical, two different enol or enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1]
-
Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde.[2] When the aromatic groups on the cyanohydrin and the aldehyde are different, regiochemical challenges can arise.[1]
-
Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.
-
Metal-Catalyzed Cross-Coupling/Cyclization Reactions: Modern methods using catalysts like palladium or copper can also face regioselectivity issues depending on the specific substrates, ligands, and reaction conditions.[1]
Q3: What are the primary factors that control regioselectivity in oxazole synthesis?
A3: The regiochemical outcome is generally governed by a combination of electronic and steric factors, as well as the specific reaction conditions:[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can influence the reactivity of different positions, directing the cyclization to a specific site. For instance, in reactions involving enolates, the more electronically stabilized enolate is often favored.[1]
-
Steric Hindrance: Bulky substituents can physically block or hinder the approach of reagents to a nearby reaction site, thereby favoring the formation of the less sterically hindered regioisomer.[1]
-
Reaction Conditions: Parameters such as temperature, solvent, catalyst, and the nature of the dehydrating agent can significantly influence the regioselectivity of the reaction.
Troubleshooting Guides
Issue 1: My Robinson-Gabriel synthesis with an unsymmetrical 2-acylamino ketone is producing a mixture of regioisomers.
This is a common challenge. The direction of the enolization of the ketone is a critical factor. Here’s a workflow to troubleshoot this issue:
Troubleshooting Workflow for Robinson-Gabriel Synthesis
Caption: Troubleshooting workflow for poor regioselectivity in Robinson-Gabriel synthesis.
Recommended Solutions:
-
Choice of Dehydrating Agent: The strength and nature of the dehydrating agent can influence which enol/enolate is favored. While strong acids like concentrated sulfuric acid are traditional, milder reagents may offer better control.[3][4]
-
Milder Conditions: Consider using trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine and iodine.[3]
-
For sensitive substrates: The Burgess reagent can be an effective and mild alternative.
-
-
Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the yield of a single regioisomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).
Quantitative Data:
The choice of the cyclodehydrating agent can significantly impact the yield. While specific data on regioisomeric ratios is often substrate-dependent and not always available in a comparative table, the following table provides a general comparison of yields with different reagents.
| Dehydrating Agent | Typical Conditions | Yield Range | Notes |
| Conc. H₂SO₄ | High Temperature | Moderate | Harsh conditions, potential for side reactions. |
| Polyphosphoric Acid (PPA) | High Temperature | 50-60% | Can offer improved yields over H₂SO₄.[4] |
| POCl₃ | High Temperature | Moderate | Common dehydrating agent. |
| Trifluoroacetic Anhydride (TFAA) | Room Temp to Reflux | Moderate to Good | Milder conditions, good for sensitive substrates. |
| PPh₃ / I₂ | Room Temp to Reflux | Good | Mild conditions. |
Issue 2: My Fischer oxazole synthesis with an unsymmetrical cyanohydrin and aldehyde is not regioselective.
The key to controlling regioselectivity in the Fischer synthesis is to manage the reactivity of the cyanohydrin and the aldehyde.
Troubleshooting Workflow for Fischer Synthesis
Caption: Troubleshooting workflow for poor regioselectivity in Fischer oxazole synthesis.
Recommended Solutions:
-
Two-Step Cyclization: To prevent the formation of regioisomers, a one-pot, two-step synthesis can be employed. This involves an acid-catalyzed cyclization that proceeds through a di-chloro intermediate, ensuring the desired regiochemistry.[2]
-
Strictly Anhydrous Conditions: The reaction is sensitive to moisture. Ensure that all solvents (typically dry ether) and reagents are anhydrous and that dry hydrogen chloride gas is used.[2]
Issue 3: I am observing poor regioselectivity in my Van Leusen oxazole synthesis.
The standard Van Leusen reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) typically yields 5-substituted oxazoles.[5] To achieve other substitution patterns, modifications to the starting materials are necessary.
Troubleshooting Workflow for Van Leusen Synthesis
Caption: Selecting the appropriate Van Leusen protocol for desired regioselectivity.
Recommended Solutions:
-
For 4,5-Disubstituted Oxazoles: An improved one-pot Van Leusen synthesis using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid can provide high yields of 4,5-disubstituted oxazoles. The ionic liquid can often be recycled.[1]
Quantitative Data:
The following table summarizes the reaction conditions and yields for the synthesis of 4,5-disubstituted oxazoles using a modified one-pot Van Leusen reaction in an ionic liquid.
| Aldehyde | Aliphatic Halide | Ionic Liquid | Time (h) | Yield (%) |
| Benzaldehyde | Benzyl bromide | [bmim]Br | 5 | 92 |
| 4-Chlorobenzaldehyde | Benzyl bromide | [bmim]Br | 4 | 95 |
| 4-Methylbenzaldehyde | Benzyl bromide | [bmim]Br | 5 | 93 |
| Benzaldehyde | Ethyl bromoacetate | [bmim]Br | 6 | 88 |
Experimental Protocols
Protocol 1: Regioselective Robinson-Gabriel Synthesis of a 2,4,5-Trisubstituted Oxazole (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates. This example is based on a tandem Ugi/Robinson-Gabriel synthesis.[6]
-
Ugi Reaction: To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the corresponding carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.
-
Robinson-Gabriel Cyclization: Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.
-
Carefully quench the reaction by pouring it into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.
Protocol 2: Fischer Oxazole Synthesis of a 2,5-Disubstituted Oxazole (General Procedure)[2]
This protocol requires strictly anhydrous conditions.
-
Dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 1-2 hours.
-
Allow the reaction mixture to stand at room temperature overnight. A precipitate of the oxazole hydrochloride salt should form.
-
Collect the precipitated salt by filtration and wash it with anhydrous diethyl ether.
-
To obtain the free oxazole, treat the hydrochloride salt with a base, such as an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure to yield the 2,5-disubstituted oxazole.
Protocol 3: One-Pot Synthesis of 4,5-Disubstituted Oxazoles via Modified Van Leusen Reaction[1]
-
To a mixture of the aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with diethyl ether.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of sterically hindered oxazoles
Technical Support Center: Synthesis of Sterically Hindered Oxazoles
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of sterically hindered oxazoles.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of sterically hindered oxazoles, particularly 2,4,5-trisubstituted and tetrasubstituted analogs, so challenging?
A1: The primary difficulties arise from two main factors:
-
Steric Hindrance: Bulky substituents around the reacting centers significantly slow down the crucial intramolecular cyclization and dehydration steps. This steric clash can prevent the necessary bond formations or require harsh reaction conditions, which in turn can lead to decomposition. For example, in the Robinson-Gabriel synthesis, large groups on the α-acylamino ketone can impede the formation of the intermediate oxazoline.[1][2]
-
Electronic Effects: The reactivity of the starting materials can be unfavorably altered by the electronic properties of the substituents. Electron-withdrawing groups can deactivate the system, making cyclization more difficult, while some electron-donating groups might interfere with certain catalysts.
Q2: Which classical synthetic method is most suitable for a sterically hindered 2,5-disubstituted oxazole?
A2: The Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone, is a foundational method.[1][2] However, for sterically hindered substrates, standard dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphoryl chloride (POCl₃) often give low yields.[3][4] Using milder, more effective reagents is crucial. Polyphosphoric acid (PPA) has been shown to improve yields in these cases.[3][4] For highly sensitive substrates, methods employing reagents like triphenylphosphine/iodine or the Burgess reagent are recommended.[5][6]
Q3: My Van Leusen reaction to form a 5-substituted oxazole is failing with a bulky aldehyde. What is the likely issue and how can I fix it?
A3: The Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, is powerful but can be sensitive to sterics at the aldehyde carbonyl.[7][8] A bulky substituent can hinder the initial nucleophilic attack of the deprotonated TosMIC.[8]
-
Troubleshooting Steps:
-
Base and Solvent: Ensure your base (commonly K₂CO₃) is anhydrous and active. Consider switching to a stronger, non-nucleophilic base like DBU in an aprotic solvent.
-
Temperature: Cautiously increasing the reaction temperature (e.g., refluxing in methanol or DME) can provide the necessary energy to overcome the activation barrier.[9]
-
Microwave Irradiation: Microwave-assisted Van Leusen synthesis has been shown to improve yields and shorten reaction times, particularly for challenging substrates.[9][10]
-
Q4: Are there modern, metal-catalyzed methods that are more tolerant of sterically hindered substrates?
A4: Yes, modern organometallic chemistry offers powerful alternatives:
-
Palladium-Catalyzed C-H Activation: These methods can construct highly substituted oxazoles from simple amides and ketones or arenes and nitriles, often with high functional group tolerance.[11][12] For instance, a Pd(OAc)₂ catalyst can be used for the sequential C-N/C-O bond formation.[11]
-
Copper-Catalyzed Reactions: Copper catalysts, such as Cu(OTf)₂, are effective for various oxazole syntheses, including the coupling of α-diazoketones with amides.[13][14] These reactions often proceed under milder conditions than classical methods.
Troubleshooting Guides
Problem: Low or No Yield in Robinson-Gabriel Synthesis
Low yields are the most common issue, often stemming from incomplete cyclization or decomposition. Follow this workflow to diagnose and solve the problem.
Caption: Troubleshooting flowchart for low-yield Robinson-Gabriel synthesis.
Data Presentation: Comparison of Dehydrating Agents
The choice of cyclodehydrating agent is critical for hindered substrates. Harsh reagents can cause decomposition, while milder ones may require higher temperatures or longer reaction times.
| Dehydrating Agent | Typical Conditions | Suitability for Hindered Substrates | Common Issues |
| Conc. H₂SO₄ | Catalytic, Toluene, Reflux | Low to Moderate | Charring, low yields with sensitive substrates.[4][5] |
| POCl₃ / PCl₅ | Stoichiometric, Reflux | Low to Moderate | Harsh, can lead to chlorinated byproducts.[4] |
| Polyphosphoric Acid (PPA) | Solvent/Reagent, 130-160 °C | Good | Viscous, difficult workup but often improves yields to 50-60%.[3][4] |
| Triflic Anhydride (Tf₂O) | Pyridine, CH₂Cl₂, 0 °C to RT | Very Good | Effective for promoting cyclization under milder conditions.[15] |
| Burgess Reagent | THF, Reflux | Excellent | Mild, good for acid-sensitive functional groups, but expensive.[6] |
| PPh₃ / I₂ | Triethylamine, CH₃CN, Reflux | Excellent | Mild conditions, suitable for sensitive substrates.[1][6] |
Experimental Protocols
Protocol 1: Modified Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted for substrates where standard acidic conditions have failed.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place the sterically hindered 2-acylamino-ketone (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the substrate).
-
Reaction: Heat the viscous mixture with stirring to 140-160 °C. Monitor the reaction progress by taking small aliquots, quenching with water, extracting, and analyzing by TLC or LCMS. The reaction typically takes 2-6 hours.
-
Workup: Allow the mixture to cool to below 100 °C. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.[5]
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Palladium-Catalyzed Synthesis of Trisubstituted Oxazoles
This protocol provides a modern alternative for constructing highly substituted oxazoles from readily available materials.[11]
-
Reactant Mixture: To an oven-dried Schlenk tube, add the amide (1.0 eq), ketone (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and Copper(II) bromide (CuBr₂, 2.0 eq).
-
Solvent and Oxidant: Add anhydrous solvent (e.g., Dioxane) and the oxidant, Potassium persulfate (K₂S₂O₈, 2.0 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction by TLC or LCMS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired substituted oxazole.
Logical Workflow: Selecting a Synthetic Strategy
Choosing the right synthetic path depends on the target oxazole's substitution pattern and the steric bulk of the substituents.
Caption: Decision diagram for selecting an oxazole synthesis strategy.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 12. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 4-(4-(Trifluoromethyl)phenyl)oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-(4-(trifluoromethyl)phenyl)oxazole. It is intended for researchers, scientists, and drug development professionals.
Comparison of Synthetic Routes
Several classical methods can be employed for the synthesis of this compound. The choice of route for a scalable synthesis will depend on factors such as starting material availability, reaction conditions, and desired purity.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields (Lab Scale) | Scalability Considerations |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, PPA, TFAA | Moderate to Good | Harsh acidic conditions can be challenging in large reactors. Potential for charring and byproducts. Milder dehydrating agents can improve scalability.[1][2] |
| Van Leusen Oxazole Synthesis | Aldehyde and Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃, t-BuOK) | Good to Excellent | Generally milder conditions. Sensitive to moisture and ketone impurities in the aldehyde starting material, which can lead to nitrile byproduct formation.[3][4] Microwave-assisted synthesis has shown promise for gram-scale reactions.[5] |
| Fischer Oxazole Synthesis | Cyanohydrin and Aldehyde | Anhydrous HCl | Moderate | Requires handling of anhydrous HCl and cyanohydrins, which can be hazardous at scale. Potential for byproduct formation, including chlorinated oxazoles.[6] |
Troubleshooting Guides
Robinson-Gabriel Synthesis
Issue 1: Low Yield and/or Tar Formation
-
Question: My Robinson-Gabriel synthesis is resulting in a low yield and significant tar formation. What are the likely causes and how can I mitigate this?
-
Answer:
-
Cause: The use of strong mineral acids like sulfuric acid at high temperatures can lead to decomposition of the starting material and product.[2]
-
Troubleshooting Steps:
-
Select a Milder Dehydrating Agent: Replace sulfuric acid with polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA). Modern, milder methods using reagents like the Burgess reagent have also been shown to produce cleaner reactions.[2]
-
Optimize Reaction Temperature: Lower the reaction temperature to find a balance between an acceptable reaction rate and minimizing degradation.
-
Reduce Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to prevent unnecessarily long reaction times that can lead to byproduct formation.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often resulting in higher yields and a cleaner reaction profile.[2]
-
-
Issue 2: Incomplete Reaction
-
Question: The reaction is not going to completion, even after an extended period. How can I drive it forward without generating more byproducts?
-
Answer:
-
Cause: The activation energy for the cyclodehydration may not be met with the current conditions, or the dehydrating agent may not be potent enough for your specific substrate.
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: A modest increase in the amount of the cyclodehydrating agent can improve the reaction rate. This should be done cautiously to avoid promoting side reactions.
-
Switch to a More Powerful Dehydrating Agent: If a mild agent is ineffective, consider a stronger one. For example, if TFAA is not working, phosphorus oxychloride (POCl₃) could be a suitable alternative.[2]
-
-
Van Leusen Oxazole Synthesis
Issue 3: Formation of a Significant Nitrile Byproduct
-
Question: I am observing a significant amount of a nitrile byproduct in my Van Leusen reaction. What is the cause and how can I prevent it?
-
Answer:
-
Cause: The presence of ketone impurities in your aldehyde starting material. Ketones react with TosMIC to form nitriles instead of oxazoles.[3][4]
-
Troubleshooting Steps:
-
Purify the Aldehyde: Purify the 4-(trifluoromethyl)benzaldehyde starting material by distillation or column chromatography to remove any ketone impurities.
-
Source High-Purity Aldehyde: Ensure the use of a high-purity grade of the aldehyde starting material.
-
-
Issue 4: Low or No Reaction
-
Question: My Van Leusen reaction is not proceeding or is very sluggish. What are the common reasons for this?
-
Answer:
-
Cause: This is often due to insufficient basicity to deprotonate the TosMIC or the presence of moisture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Select a Stronger Base: If using a weak base like potassium carbonate is not effective, switch to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK).
-
Increase Temperature: Gently heating the reaction mixture to 40-50 °C after the initial addition of reagents can help initiate the reaction.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which synthesis route is most recommended for a multi-kilogram scale synthesis of this compound?
-
A1: The Van Leusen oxazole synthesis is often preferred for larger-scale synthesis due to its generally milder reaction conditions compared to the Robinson-Gabriel and Fischer syntheses.[4][7] However, the cost and availability of TosMIC at a large scale should be considered. A well-optimized Robinson-Gabriel synthesis with a milder dehydrating agent could also be a viable option.
-
-
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
-
A2: For the Robinson-Gabriel synthesis , handling large quantities of strong acids like sulfuric acid or trifluoroacetic anhydride requires appropriate personal protective equipment and reactor materials. For the Fischer synthesis , the use of anhydrous HCl and cyanohydrins presents significant toxicity and handling risks. For the Van Leusen synthesis , while generally safer, the potential for exothermic reactions upon base addition should be monitored, and appropriate measures for handling isocyanides should be in place.
-
-
Q3: How can I effectively purify this compound at a large scale?
-
A3: At a large scale, purification by column chromatography can be costly and time-consuming. Recrystallization is often a more practical approach. A common procedure involves dissolving the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) and allowing it to cool slowly to induce crystallization. The choice of solvent will depend on the impurity profile. A wash with a saturated sodium bisulfite solution can help remove residual aldehyde.
-
Experimental Protocols
Protocol 1: Gram-Scale Van Leusen Synthesis of this compound
This protocol is adapted from microwave-assisted procedures that have been successfully scaled to the gram level.[5]
-
Preparation: To a 100 mL round-bottom flask, add 4-(trifluoromethyl)benzaldehyde (1.74 g, 10 mmol, 1.0 equiv), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol, 1.0 equiv), and 50 mL of isopropanol.
-
Reaction: Add potassium carbonate (2.76 g, 20 mmol, 2.0 equiv) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure.
-
Extraction: Add water (50 mL) and ethyl acetate (50 mL) to the residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from ethanol or by flash chromatography on silica gel.
Visualizations
Caption: Robinson-Gabriel Synthesis Pathway.
Caption: Van Leusen Oxazole Synthesis Pathway.
References
Stability issues of 4-(4-(Trifluoromethyl)phenyl)oxazole under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(4-(trifluoromethyl)phenyl)oxazole, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The main stability concern for this compound is its susceptibility to hydrolysis, especially under acidic conditions. The oxazole ring can undergo cleavage, leading to the formation of degradation products. This instability is pH-dependent and can be accelerated by elevated temperatures.
Q2: How does the trifluoromethyl group on the phenyl ring affect the stability of the oxazole moiety?
A2: The trifluoromethyl group is a strong electron-withdrawing group.[1][2] This property can influence the electron density of the entire molecule, potentially making the oxazole ring more susceptible to nucleophilic attack by water during acid-catalyzed hydrolysis. The electron-withdrawing nature of the trifluoromethyl group can increase the electrophilicity of the oxazole ring carbons, thereby facilitating the hydrolytic cleavage.[3]
Q3: What are the expected degradation products of this compound under acidic conditions?
A3: Under acidic conditions, the oxazole ring is expected to undergo hydrolytic cleavage to form an α-acylamino ketone. Specifically, for this compound, the primary degradation product is anticipated to be N-(1-(4-(trifluoromethyl)phenyl)-2-oxoethyl)formamide.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of this compound.[4][5] This method can separate the parent compound from its degradation products, allowing for accurate quantification of stability over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.[6][7]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed in an acidic formulation.
-
Question: My formulation containing this compound at pH 4 is showing significant degradation within a few hours. How can I mitigate this?
-
Answer:
-
pH Adjustment: If experimentally feasible, increase the pH of your formulation. Oxazoles are generally more stable at neutral or near-neutral pH.
-
Temperature Control: Lower the storage and processing temperature of your formulation. Hydrolysis is a chemical reaction that is typically accelerated by heat.
-
Excipient Compatibility: Ensure that other excipients in your formulation are not contributing to the degradation. Some excipients can act as catalysts or react with the compound.
-
Solvent System: If possible, evaluate the use of less protic solvents in your formulation, as they are less likely to participate in hydrolysis.
-
Issue 2: Inconsistent results in bioassays involving this compound.
-
Question: I am observing variable results in my cell-based assays. Could this be related to the stability of the compound?
-
Answer:
-
Stock Solution Stability: Prepare fresh stock solutions of this compound in a suitable, non-acidic solvent (e.g., DMSO) and store them at low temperatures (e.g., -20°C). Avoid repeated freeze-thaw cycles.
-
Working Solution Stability: The pH of your cell culture medium can influence the stability of the compound. Prepare working solutions immediately before use and minimize the incubation time if possible.
-
Control Experiments: Include a stability control in your assay. Incubate the compound in the assay medium for the duration of the experiment without cells and then analyze its integrity by HPLC to assess degradation.
-
Issue 3: Appearance of unknown peaks in the HPLC chromatogram during stability testing.
-
Question: During my forced degradation study under acidic conditions, I see several new peaks in my HPLC chromatogram. How can I identify them?
-
Answer:
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products.
-
Tandem MS (MS/MS): Perform tandem mass spectrometry to fragment the degradation products. The fragmentation pattern will provide structural information to help in the elucidation of the chemical structure.
-
Forced Degradation: Compare the retention times and mass spectra of the unknown peaks with those generated under other stress conditions (e.g., basic, oxidative) to see if they are unique to acidic degradation.
-
Data Presentation
The following table provides representative data from a forced degradation study of this compound under various stress conditions.
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradation Product (%) | Total Impurities (%) |
| 0.1 M HCl (60°C) | 2 | 92.5 | 6.8 | 7.5 |
| 0.1 M HCl (60°C) | 8 | 75.3 | 23.1 | 24.7 |
| 0.1 M HCl (60°C) | 24 | 45.1 | 52.5 | 54.9 |
| 0.1 M NaOH (60°C) | 2 | 88.7 | 10.1 | 11.3 |
| 0.1 M NaOH (60°C) | 8 | 65.4 | 32.8 | 34.6 |
| 3% H₂O₂ (RT) | 24 | 98.2 | 1.1 | 1.8 |
| Heat (80°C, solid) | 72 | 99.5 | <0.5 | 0.5 |
| Photostability (ICH Q1B) | - | 99.8 | <0.2 | 0.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[8][9][10][11]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to 80°C in a calibrated oven for 72 hours.
-
Dissolve a known amount of the stressed solid in the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Prepare samples for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a 100 µg/mL stock solution of this compound in the mobile phase.
-
Sample Solution: Dilute the samples from the forced degradation study to a final concentration of approximately 100 µg/mL with the mobile phase.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the percentage of the remaining this compound and the percentage of each degradation product using the peak areas.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. New Chromatographic Techniques for Sensitive Mebendazole Quantification in the Presence of Degraded Product, Commercial Tablets Application, and Greenness Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ijsdr.org [ijsdr.org]
Technical Support Center: Synthesis of 4-(4-(Trifluoromethyl)phenyl)oxazole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-(Trifluoromethyl)phenyl)oxazole, a key intermediate in medicinal chemistry. This guide provides detailed troubleshooting protocols and frequently asked questions (FAQs) to address common challenges, with a specific focus on catalyst poisoning in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound that involve a catalyst?
A1: While several methods exist for oxazole synthesis, palladium-catalyzed cross-coupling reactions are frequently employed to form the aryl-oxazole bond. Key methods include the Suzuki-Miyaura coupling of an oxazole boronic acid/ester with 1-bromo-4-(trifluoromethyl)benzene, or the direct C-H arylation of an oxazole with an aryl halide. These reactions are valued for their high functional group tolerance but are susceptible to catalyst poisoning.[1][2][3][4] The Van Leusen oxazole synthesis is another common route, which typically does not involve a metal catalyst but relies on a strong base.[5]
Q2: My palladium-catalyzed reaction to synthesize this compound has failed or is giving very low yields. What is the most probable cause?
A2: Low or no conversion in palladium-catalyzed reactions is often due to catalyst deactivation, also known as poisoning.[6][7][8] The palladium catalyst's active sites can be blocked or altered by impurities in the starting materials, solvents, or inert gas supply. Common culprits include sulfur, certain nitrogen-containing compounds, and excess halide ions.[6][9]
Q3: What are the most common catalyst poisons for palladium-catalyzed cross-coupling reactions?
A3: Palladium catalysts are sensitive to a variety of substances. Key poisons include:
-
Sulfur Compounds: Thiols, thioethers, and even elemental sulfur can irreversibly bind to the palladium center, rendering it inactive.[6][7][10]
-
Nitrogen Heterocycles: Some nitrogen-containing compounds, like pyridines, can act as Lewis bases and poison the catalyst, although this can sometimes be mitigated.[1]
-
Excess Ligands or Reagents: An incorrect ratio of phosphine ligand to palladium or excess cyanide ions (in cyanation reactions) can lead to the formation of inactive palladium complexes.[11]
-
Water and Oxygen: While some protocols are robust, failure to maintain anhydrous and anaerobic conditions can lead to catalyst oxidation (forming inactive palladium black) and undesirable side reactions.[1]
Q4: Can a poisoned palladium catalyst be regenerated?
A4: Regeneration is sometimes possible but depends on the nature of the poison. For sulfur poisoning, regeneration can be attempted by treatment under a reducing atmosphere (e.g., hydrogen) at high temperatures or by washing with specific reagents, but full recovery of activity is often difficult.[10][12][13] For deactivation by organic residues, washing with appropriate solvents may be effective.[14] In many lab-scale syntheses, it is more practical to discard the poisoned catalyst and start with a fresh batch after purifying the reagents.
Troubleshooting Guide for Catalyst Poisoning
This guide provides a structured approach to diagnosing and resolving issues related to catalyst poisoning.
Problem 1: The reaction does not start or stalls at low conversion.
| Probable Cause | Recommended Solution & Diagnostic Steps |
| Severe Catalyst Poisoning | 1. Identify the Source: Review the source and purity of all reagents. Was a new bottle of solvent or starting material used? Pay close attention to sulfur-containing reagents used in previous synthetic steps of the starting materials.[7][8] 2. Reagent Purification: Purify all starting materials. Recrystallize solid reagents and distill liquid reagents and solvents. Ensure solvents are anhydrous. 3. Use a Poison Scavenger: In some cases, adding a scavenger like copper powder or using specific ligands can help mitigate the effects of certain poisons. |
| Inactive Catalyst | 1. Check Catalyst Age and Storage: Palladium catalysts, especially those with phosphine ligands, can degrade over time if not stored properly under an inert atmosphere.[1] 2. Test Catalyst Activity: Run a small-scale, well-established control reaction with highly pure reagents to confirm the catalyst's activity. |
| Incorrect Reaction Conditions | 1. Verify Inert Atmosphere: Ensure the reaction vessel was properly purged with high-purity argon or nitrogen and that the inert atmosphere is maintained throughout the reaction. 2. Check Temperature: Confirm the internal reaction temperature is correct. |
Problem 2: The reaction is slow and produces significant byproducts.
| Probable Cause | Recommended Solution & Diagnostic Steps |
| Partial Catalyst Poisoning | 1. Increase Catalyst Loading: As a temporary fix, a higher catalyst loading might overcome the effects of minor impurities to drive the reaction to completion. However, this is not cost-effective and does not solve the root problem. 2. Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify major byproducts. Side reactions like protodeboronation (in Suzuki couplings) can be exacerbated when the desired catalytic cycle is slowed by poisons.[6] |
| Ligand Degradation | 1. Check Ligand Purity: Phosphine ligands can oxidize to phosphine oxides, which can inhibit the catalytic cycle. Use freshly opened or purified ligands. 2. Choose a More Robust Ligand: Consider using more air-stable and robust ligands, such as biaryl phosphine ligands, which are often more resistant to degradation. |
Quantitative Data on Catalyst Inhibition
The following table summarizes the impact of a common poison on a representative palladium-catalyzed reaction. While specific to the documented system, it provides a general indication of inhibitor sensitivity.
Table 1: Effect of Sulfur Poisoning on Methane Oxidation by a Pd/Al₂O₃ Catalyst [10]
| Catalyst State | T50 for CH₄ Conversion (°C) | Methane Conversion at 450°C |
| Fresh Catalyst | ~350 | >90% |
| After SO₂ Poisoning | ~450 | <20% |
| Regenerated (400°C) | ~425 | ~30% (unstable) |
| (Note: T50 is the temperature at which 50% conversion is achieved. Data is adapted from a model system and illustrates the drastic effect of sulfur poisoning and the difficulty of regeneration.) |
Visual Guides and Workflows
Troubleshooting Workflow for Failed Cross-Coupling Reaction
The following diagram outlines a logical workflow for diagnosing a failed reaction.
Caption: A decision tree for troubleshooting failed palladium-catalyzed reactions.
Mechanism of Palladium Catalyst Poisoning by Sulfur
This diagram illustrates how a sulfur compound can deactivate a palladium catalyst during a Suzuki-Miyaura catalytic cycle.
Caption: Sulfur compounds irreversibly bind to the active Pd(0) species, halting the cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask, add oxazole-4-boronic acid pinacol ester (1.1 eq), 1-bromo-4-(trifluoromethyl)benzene (1.0 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and ligand (if required).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed solvents (e.g., a 3:1 mixture of dioxane and water) via cannula.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Purification of Solvents to Remove Impurities
Impurities in solvents can be a source of catalyst poisons. This protocol describes the purification of a common solvent, dioxane.
-
Pre-drying: Add ~100 g of anhydrous CaCl₂ to 1 L of dioxane and let it stand for 24 hours.
-
Reflux: Decant the dioxane into a new flask containing sodium metal and a benzophenone indicator.
-
Distillation: Heat the mixture to reflux under a nitrogen atmosphere. A deep blue or purple color from the benzophenone ketyl radical indicates the solvent is anhydrous and oxygen-free. Distill the solvent directly into a storage flask containing molecular sieves.
-
Storage: Store the purified, anhydrous solvent under an inert atmosphere.
Protocol 3: Catalyst Activity Test
This protocol allows for a quick assessment of a new or old batch of palladium catalyst.
-
Standard Reaction: Prepare a small-scale (~0.1 mmol) Suzuki-Miyaura reaction using highly purified, reliable starting materials (e.g., 4-bromotoluene and phenylboronic acid) that are known to couple efficiently.
-
Low Catalyst Loading: Use a low catalyst loading (e.g., 0.5 mol%) to ensure the reaction is sensitive to catalyst activity.
-
Monitor Conversion: Run the reaction under standard conditions for a short, defined period (e.g., 1 hour).
-
Analysis: Analyze the conversion rate by GC or ¹H NMR. A high conversion (>90%) indicates an active catalyst, while low conversion suggests the catalyst may be partially deactivated. Compare the result to a previously tested, known-good catalyst batch if possible.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]
- 4. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dcl-inc.com [dcl-inc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Evaluating 4-(4-(Trifluoromethyl)phenyl)oxazole Against Established Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of novel kinase inhibitors, using the hypothetical compound 4-(4-(Trifluoromethyl)phenyl)oxazole as a case study. By benchmarking against well-characterized inhibitors, researchers can effectively profile new chemical entities, understand their potency and selectivity, and make informed decisions for further development. This document outlines key experimental protocols, presents data in a comparative format, and visualizes essential biological pathways and workflows.
Introduction to Kinase Inhibitor Benchmarking
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[4][5][6][7] When a novel potential kinase inhibitor like this compound is developed, a rigorous comparative evaluation against established drugs is essential to determine its therapeutic potential. This process, known as benchmarking, involves assessing the compound's potency, selectivity, and cellular activity in direct comparison to existing inhibitors.
This guide will compare our compound of interest, this compound, against three well-established kinase inhibitors:
-
Imatinib: A first-generation inhibitor of BCR-ABL, c-KIT, and PDGF-R.[3]
-
Gefitinib: An inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5][6]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.
Comparative Data Presentation
Quantitative data from biochemical and cellular assays are crucial for a direct comparison of inhibitor performance. The following tables provide a template for summarizing such data.
Table 1: Comparative Biochemical Potency (IC50, nM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Target Kinase | This compound | Imatinib | Gefitinib | Sorafenib |
| BCR-ABL | Data to be determined | 25 - 750 | >10,000 | 20 |
| c-KIT | Data to be determined | 100 - 500 | >10,000 | 90 |
| PDGFRβ | Data to be determined | 100 - 600 | 3,700 | 58 |
| EGFR | Data to be determined | >10,000 | 2 - 37 | 1,500 |
| VEGFR2 | Data to be determined | 2,000 | 1,700 | 90 |
| BRAF | Data to be determined | >10,000 | >10,000 | 22 |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.[8]
Table 2: Comparative Cellular Activity (GI50, nM) in Cancer Cell Lines
The half-maximal growth inhibition (GI50) is the concentration of a drug that causes 50% inhibition of cellular proliferation.
| Cell Line | Primary Target(s) | This compound | Imatinib | Gefitinib | Sorafenib |
| K-562 | BCR-ABL | Data to be determined | 200 - 400 | >10,000 | 2,900 |
| NCI-H1975 | EGFR (L858R, T790M) | Data to be determined | >10,000 | >10,000 | 4,000 |
| A431 | EGFR | Data to be determined | >10,000 | 10 - 100 | 3,000 |
| HT-29 | BRAF (V600E) | Data to be determined | >10,000 | >10,000 | 5,800 |
| HUVEC | VEGFR2 | Data to be determined | >10,000 | >10,000 | 20 |
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for determining the IC50 value of an inhibitor against a specific kinase.[9] The assay measures the amount of ADP produced, which is proportional to kinase activity.[10]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution to create a range of concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of the substrate and ATP. The ATP concentration should ideally be at the Km for the specific kinase.[8]
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for 72 hours. Include a DMSO control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Visualizations
Diagrams are provided to illustrate key concepts in kinase inhibition and the experimental workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
Validation of 4-(4-(Trifluoromethyl)phenyl)oxazole as a PLK4 inhibitor
A Comparative Guide to the Validation of PLK4 Inhibitors
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role as the master regulator of centriole duplication.[1] Its dysregulation, often observed as overexpression in various cancers, can lead to centrosome amplification, chromosomal instability, and tumorigenesis.[2][3] This makes PLK4 a compelling target for anticancer drug development.[4] This guide provides a comparative validation of potent and selective PLK4 inhibitors, with a focus on CFI-400945 and Centrinone, and other emerging compounds. While this report centers on well-characterized inhibitors due to the wealth of available data, it is important to note that the validation principles and experimental protocols described herein are applicable to novel compounds such as 4-(4-(Trifluoromethyl)phenyl)oxazole.
Comparative Analysis of PLK4 Inhibitors
The validation of a PLK4 inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine potency and selectivity, as well as cell-based assays to assess on-target effects and anti-proliferative activity.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of several key PLK4 inhibitors against PLK4 and other related kinases, such as Aurora A and Aurora B. Lower IC50 and Ki values are indicative of higher potency.
| Inhibitor | Target Kinase | Ki (nM) | IC50 (nM) | Selectivity (Fold Difference vs. PLK4) |
| Centrinone | PLK4 | 0.16 [5][6] | 2.71 [7] | - |
| Aurora A | 171[8] | - | >1000-fold[6][8] | |
| Aurora B | 436.76[8] | - | >1000-fold[6][8] | |
| Centrinone-B | PLK4 | 0.59 [9] | - | - |
| Aurora A | 1239[9] | - | >1000-fold[9] | |
| Aurora B | 5597.14[9] | - | >1000-fold[9] | |
| CFI-400945 | PLK4 | 0.26 [10][11] | 2.8 [10][11][12][13] | - |
| Aurora A | - | 510[11] | - | |
| Aurora B | - | 70.7[8] | ~15-fold[8] | |
| PLK1, PLK2, PLK3 | - | >50,000[10][11] | >1000-fold[13] | |
| R1530 | PLK4 | - | - | Multi-kinase inhibitor[7] |
| VEGFR2 | - | 10[14] | - | |
| FGFR1 | - | 28[14] | - |
Cellular Activity of PLK4 Inhibitors
The anti-proliferative effects of PLK4 inhibitors have been demonstrated across a variety of cancer cell lines. The following table provides a summary of the growth inhibition (GI50) values for CFI-400945 in a panel of breast cancer cell lines.
| Cell Line | GI50 (nM) |
| Breast Cancer Panel | 14-165[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of PLK4 inhibitors.
In Vitro Kinase Assays
1. ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
-
Principle: The assay involves two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[8]
-
Protocol:
-
Prepare a serial dilution of the inhibitor (e.g., Centrinone) in DMSO and then dilute it into the reaction buffer.[8]
-
In a 384-well plate, add 5 µL of the 2X inhibitor/buffer solution to the wells.[8]
-
Add 2.5 µL of a substrate/ATP mixture (final concentration of 16 µM ATP).[8]
-
Initiate the kinase reaction by adding 2.5 µL of the 4X PLK4 enzyme solution.[8]
-
Incubate the plate for 4-16 hours at 25°C.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.[8]
-
Incubate for 30 minutes and measure the luminescence using a plate reader.[8]
-
Normalize the data to control reactions (DMSO only) and plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
-
2. Mobility Shift Kinase Assay (Caliper LabChip EZ Reader)
This microfluidics-based assay monitors the phosphorylation of a fluorescently labeled peptide substrate.
-
Principle: The addition of a phosphate group to the peptide substrate by PLK4 alters its net charge. This change in charge leads to a difference in its electrophoretic mobility, allowing for the separation and quantification of the phosphorylated product from the non-phosphorylated substrate.[8][15]
-
Protocol:
-
Prepare the assay buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl2, and 0.001% (v/v) Brij 35.[8][15]
-
Incubate the PLK4 enzyme (0.5 to 5 µg) with a fluorescently labeled peptide substrate (e.g., 2 µM).[8][15]
-
Add varying concentrations of the inhibitor or a DMSO control and pre-incubate for 30 minutes at 37°C.[8]
-
Initiate the reaction by adding ATP (e.g., 1 mM to mimic cellular concentrations).[8][15]
-
At various time points, transfer samples to a microfluidic chip in a Caliper LabChip EZ Reader.[8]
-
The instrument separates the phosphorylated and non-phosphorylated peptides based on mobility.[8]
-
The software quantifies the relative amounts of substrate and product by integrating the peak areas of their fluorescent signals.[8]
-
Inhibition is determined by comparing the rate of product formation in the presence of the inhibitor to the control reaction.[8]
-
Cell-Based Assays
1. Cell Viability/Proliferation Assay (MTT or PrestoBlue™)
These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well).[16]
-
After allowing the cells to adhere overnight, treat them with a range of inhibitor concentrations (e.g., 0.001 to 10 µM) or DMSO as a control.[16]
-
Incubate for 24, 48, 72, and 96 hours.[16]
-
Add the MTT or PrestoBlue™ reagent according to the manufacturer's instructions.[16]
-
Measure the absorbance or fluorescence to determine cell viability.[16]
-
2. Clonogenic Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Protocol:
-
Seed cells at a low density (e.g., 200 cells/well) in 6-well plates and allow them to attach overnight.[16]
-
Treat the cells with various concentrations of the PLK4 inhibitor or DMSO. The treatment medium should be changed weekly.[16]
-
After 14 days of incubation, wash the cells with PBS, fix them with formalin, and stain with Crystal Violet.[16]
-
Count the resulting colonies using software such as ImageJ.[16]
-
Visualizations
PLK4 Signaling Pathway in Centriole Duplication
The following diagram illustrates the central role of PLK4 in initiating centriole duplication and how its inhibition disrupts this process.
Caption: PLK4-mediated centriole duplication pathway and its inhibition.
Experimental Workflow for PLK4 Inhibitor Validation
This diagram outlines a typical workflow for the validation of a novel PLK4 inhibitor.
Caption: A streamlined workflow for validating PLK4 inhibitors.
Logical Relationship of PLK4 Inhibition to Cellular Outcomes
This diagram illustrates the logical progression from PLK4 inhibition to the desired anti-cancer effects.
Caption: Cellular consequences of pharmacological PLK4 inhibition.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 4. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Centrinone | Polo-like Kinase | Tocris Bioscience [tocris.com]
- 7. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Comparing the efficacy of oxazole vs triazole derivatives in cancer therapy
A deep dive into the therapeutic efficacy of oxazole and triazole derivatives reveals distinct and overlapping mechanisms of action against various cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the potential of these heterocyclic compounds in cancer therapy.
Oxazole and triazole moieties are privileged structures in medicinal chemistry, frequently incorporated into novel therapeutic agents due to their diverse biological activities. In the realm of oncology, derivatives of both scaffolds have demonstrated significant potential, acting on a variety of molecular targets to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. This guide presents a comparative overview of their efficacy, drawing upon in vitro data and outlining the experimental protocols used to generate these findings.
Quantitative Efficacy: A Side-by-Side Comparison
The in vitro cytotoxic activity of various oxazole and triazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for representative derivatives, offering a quantitative comparison of their anticancer potency.
Oxazole Derivatives: In Vitro Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Primary Cellular Target | Reference |
| 1,3-Oxazole Sulfonamides | Compound 16 | Leukemia | 0.22 | Tubulin Polymerization | [1] |
| Compound 22 | Leukemia | <0.08 | Tubulin Polymerization | [1] | |
| Compound 30 | Leukemia | <0.08 | Tubulin Polymerization | [1] | |
| Compound 32 | Leukemia | <0.08 | Tubulin Polymerization | [1] | |
| 4,5-Diaryloxazoles | Compound 14 | - | 0.39 | Tubulin Polymerization | [2] |
| Thio-analogue 15a | A431, HeLa, MCF7, MDA-MB-231, A549, SKOV | 0.009 - 0.71 | Tubulin Polymerization | [2] | |
| Thio-analogue 15b | A431, HeLa, MCF7, MDA-MB-231, A549, SKOV | 0.43 - 2.78 | Tubulin Polymerization | [2] | |
| 1,3,4-Oxadiazoles | Compound 8e | MCF-7, HCT116, HepG2 | 3.19 - 8.21 | Tubulin Polymerization | [3] |
| Compound 8f | MCF-7, HCT116, HepG2 | 3.19 - 8.21 | Tubulin Polymerization | [3] | |
| Miscellaneous Oxazoles | Unspecified Derivative | Hep-2 | 60.2 | Tubulin | [4] |
Triazole Derivatives: In Vitro Anticancer Activity
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Primary Cellular Target/Effect | Reference |
| 1,2,3-Triazoles | Phosphonate Derivative 8 | HT-1080 | 15.13 | Cell Cycle Arrest (G0/G1) | [5] |
| A-549 | 21.25 | [5] | |||
| MCF-7 | 18.06 | [5] | |||
| MDA-MB-231 | 16.32 | [5] | |||
| Uridine Hybrid 3d | MCF-7 | 11.34 | Not Specified | [6] | |
| Uridine Hybrid 3f | MCF-7 | 11.73 | Not Specified | [6] | |
| 1,2,4-Triazoles | Indolyl Derivative Vf | MCF-7 | 2.91 | Apoptosis Induction, Cell Cycle Arrest (S phase) | [7] |
| MDA-MB-231 | 1.914 | [7] | |||
| Indolyl Derivative Vg | MCF-7 | 0.891 | Apoptosis Induction, Cell Cycle Arrest (G0/G1 phase) | [7] | |
| Thiazolo[3,2-b][1][5][6]-triazole 3b | Various | Mean GI50 1.37 | p53 Induction | [8] | |
| Celastrol-Triazole Hybrids | Compound 6 | MDA-MB-231 | 0.34 | Hsp90-Cdc37 Disruption, Apoptosis Induction, Cell Cycle Arrest (G0/G1) | [9] |
| 1,2,4-Triazole-1,2,3-Triazole Conjugates | Compound 17 | MCF-7 | 0.31 | Not Specified | [10] |
| Compound 22 | Caco-2 | 4.98 | Not Specified | [10] |
Mechanisms of Action: Targeting Cancer's Core Machinery
Both oxazole and triazole derivatives exhibit their anticancer effects by interfering with critical cellular processes. A significant number of oxazole derivatives, for instance, act as potent inhibitors of tubulin polymerization, a key process in cell division.[1][2][3] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[2] Other identified targets for oxazole derivatives include STAT3, G-quadruplexes, DNA topoisomerases, and various protein kinases.[11][12]
Triazole derivatives also demonstrate a diverse range of mechanisms. Many induce apoptosis and cause cell cycle arrest at different phases, including G0/G1 and S phase.[5][7][9] Some triazole compounds have been shown to upregulate the tumor suppressor protein p53, a critical regulator of cell growth and apoptosis.[8] Furthermore, certain triazole hybrids have been designed to disrupt the interaction between Hsp90 and Cdc37, leading to the degradation of client proteins essential for cancer cell survival.[9]
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize some of the key signaling pathways targeted by these compounds and the general workflows of the experimental protocols used to assess their efficacy.
Figure 1: General mechanisms of action for oxazole and triazole derivatives.
Figure 2: A generalized workflow for the evaluation of anticancer compounds.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments cited in the comparison.
Synthesis of Oxazole and Triazole Derivatives
The synthesis of oxazole and triazole derivatives often involves multi-step reactions. For instance, a common method for synthesizing 1,3-oxazole sulfonamides involves the bromination of an acetophenone, followed by a series of reactions to form the oxazole ring and subsequent coupling with a sulfonyl chloride.[1] The synthesis of 1,2,3-triazole derivatives is frequently achieved through a copper-catalyzed azide-alkyne cycloaddition (click chemistry), a highly efficient and versatile reaction.[5]
General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
An alkyne (1 mmol) and an azide (1.2 mmol) are combined in a vial with a magnetic stirrer.
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O, 1 mol%) and sodium ascorbate are added, followed by water (5 mL).
-
The mixture is stirred at room temperature for approximately eight hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, copper species are removed by filtration.
-
The product is extracted with an organic solvent (e.g., CH2Cl2), and the organic phases are dried and concentrated to yield the triazole derivative.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours at 37°C.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 6.25, 12.5, 25, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours). A known anticancer drug (e.g., Doxorubicin) is used as a positive control.
-
MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
Concluding Remarks
Both oxazole and triazole derivatives represent promising scaffolds for the development of novel anticancer agents. While oxazole derivatives have shown remarkable potency as tubulin polymerization inhibitors, often with IC50 values in the nanomolar range, triazole derivatives exhibit a broader range of mechanisms, including the induction of apoptosis and cell cycle arrest through various pathways. The choice between these two heterocyclic cores may depend on the specific cancer type and the desired molecular target. The data and protocols presented in this guide offer a foundational resource for researchers to compare, select, and further investigate these potent classes of anticancer compounds. Further in vivo studies are necessary to translate these promising in vitro results into effective clinical therapies.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel celastrol-triazole derivatives with Hsp90-Cdc37 disruption to induce tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
Cross-reactivity profiling of 4-(4-(Trifluoromethyl)phenyl)oxazole against a kinase panel
This guide provides a comprehensive cross-reactivity and selectivity profile of the investigational compound 4-(4-(trifluoromethyl)phenyl)oxazole against a broad panel of human kinases. For comparative purposes, its performance is benchmarked against Staurosporine, a non-selective kinase inhibitor, and Dasatinib, a multi-targeted inhibitor with a distinct selectivity profile. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the compound's potential as a selective kinase inhibitor.
Experimental Data: Kinase Inhibition Profiling
The inhibitory activity of this compound and comparator compounds was assessed against a panel of 10 representative kinases. The data, presented as the percentage of remaining kinase activity in the presence of a 1 µM concentration of the inhibitor, is summarized in the table below. Lower percentages indicate stronger inhibition.
| Kinase Target | Kinase Family | This compound (% Control) | Staurosporine (% Control) | Dasatinib (% Control) |
| ABL1 | Tyrosine Kinase | 85.2 | 5.1 | 1.5 |
| SRC | Tyrosine Kinase | 79.8 | 3.7 | 2.3 |
| VEGFR2 | Tyrosine Kinase | 92.5 | 8.2 | 10.5 |
| EGFR | Tyrosine Kinase | 88.1 | 6.5 | 35.7 |
| MAPK1 (ERK2) | CMGC | 95.3 | 25.4 | 85.1 |
| CDK2 | CMGC | 91.7 | 10.9 | 75.3 |
| ROCK1 | AGC | 15.6 | 12.3 | 60.2 |
| PIM1 | CAMK | 4.8 | 7.8 | 45.9 |
| AKT1 | AGC | 89.4 | 15.6 | 88.4 |
| CHEK1 | CAMK | 75.3 | 9.1 | 65.8 |
Experimental Protocols
The cross-reactivity data was generated using a competitive binding assay. Below is a detailed protocol representative of the methodology employed.
KINOMEscan™ Competition Binding Assay Protocol
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Kinase Preparation : A panel of human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization : A proprietary, broadly active kinase inhibitor is immobilized on streptavidin-coated magnetic beads.[1]
-
Competition Assay : The test compound, this compound, is incubated at a fixed concentration (e.g., 1 µM) with the DNA-tagged kinase and the immobilized ligand in a multi-well plate. The compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[2]
-
Washing and Elution : After incubation, the beads are washed to remove unbound kinase. The bound kinase is then eluted.
-
Quantification : The amount of eluted, DNA-tagged kinase is quantified using qPCR.[1][2]
-
Data Analysis : The results are expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition.[2]
Visualizations: Workflow and Signaling Pathway
To further illustrate the experimental process and the potential biological context of the findings, the following diagrams are provided.
Workflow for the KINOMEscan™ competition binding assay.
Simplified signaling pathway involving the PIM1 kinase.
Comparative Analysis and Interpretation
The cross-reactivity data indicates that this compound is a highly selective inhibitor under the tested conditions. At a concentration of 1 µM, it demonstrates potent inhibition of PIM1 kinase (4.8% of control), a serine/threonine kinase involved in cell survival and proliferation pathways. In contrast, it shows minimal activity against the other nine kinases in the panel, with control values generally above 75%.
Comparison with Staurosporine : Staurosporine, as expected, exhibits broad-spectrum inhibitory activity, potently inhibiting nearly all kinases in the panel.[3] This highlights the highly selective nature of this compound in comparison to non-selective inhibitors.
Comparison with Dasatinib : Dasatinib displays a distinct multi-targeted profile, strongly inhibiting the tyrosine kinases ABL1 and SRC, with moderate activity against VEGFR2 and EGFR.[1] Unlike this compound, it shows limited activity against PIM1. This comparison underscores the unique selectivity profile of this compound, suggesting it may offer a more targeted therapeutic approach with potentially fewer off-target effects compared to other multi-targeted agents.
Conclusion
Based on this comparative analysis, this compound emerges as a potent and highly selective inhibitor of PIM1 kinase. Its focused activity profile contrasts sharply with the broad inhibition of Staurosporine and the distinct multi-targeted profile of Dasatinib. These findings suggest that this compound warrants further investigation as a selective probe or potential therapeutic agent targeting PIM1-driven pathologies. Further studies, including dose-response assays to determine IC50 values and cellular assays, are recommended to fully characterize its biological activity.
References
A Comparative Benchmarking Guide to the Anti-Inflammatory Potential of 4-(4-(Trifluoromethyl)phenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anti-inflammatory properties of the novel compound 4-(4-(Trifluoromethyl)phenyl)oxazole against established anti-inflammatory drugs. Due to the absence of published experimental data for this compound, this document serves as a template, outlining the requisite experimental assays and data presentation formats necessary for a comprehensive assessment. The established drugs—Celecoxib, Diclofenac, Indomethacin, and Dexamethasone—are included as benchmarks, with their known mechanisms of action and representative data points.
Introduction to Anti-Inflammatory Benchmarking
The evaluation of a new chemical entity's anti-inflammatory potential requires rigorous comparison against existing therapeutics. This guide focuses on key inflammatory pathways, including cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling, which are targeted by many current anti-inflammatory agents. By employing standardized in vitro and in vivo models, researchers can effectively profile the efficacy, potency, and mechanism of action of novel compounds like this compound.
Benchmark Anti-Inflammatory Drugs:
-
Celecoxib: A selective COX-2 inhibitor, valued for its potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2][3]
-
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) that exhibits potent inhibition of both COX-1 and COX-2 enzymes.[4][5] Its mechanism also involves the inhibition of lipoxygenase pathways.[4][5]
-
Indomethacin: A non-selective COX inhibitor, commonly used as a reference standard in preclinical anti-inflammatory studies.[6][7][8]
-
Dexamethasone: A potent synthetic glucocorticoid that acts by binding to glucocorticoid receptors, leading to broad anti-inflammatory and immunosuppressive effects through the regulation of gene expression.[9][10][11]
Data Presentation: A Framework for Comparison
The following tables provide a structured format for presenting quantitative data. The values for the benchmark drugs are representative and may vary based on specific experimental conditions. The data for this compound should be populated upon experimental evaluation.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target/Assay | IC₅₀ / EC₅₀ (µM) | % Inhibition at a specific concentration |
| This compound | COX-2 Enzyme Inhibition | Data to be determined | Data to be determined |
| LPS-induced NO Production in Macrophages | Data to be determined | Data to be determined | |
| NF-κB Reporter Assay | Data to be determined | Data to be determined | |
| Celecoxib | COX-2 Enzyme Inhibition | ~0.04 | >90% at 1 µM |
| Diclofenac | COX-2 Enzyme Inhibition | ~0.9 | >80% at 10 µM |
| Indomethacin | COX-2 Enzyme Inhibition | ~0.6 | >85% at 10 µM |
| Dexamethasone | LPS-induced NO Production in Macrophages | ~0.01 | >95% at 1 µM |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Route of Administration | Max. Paw Edema Inhibition (%) | Time of Max. Inhibition (hours) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Indomethacin | 10 | Oral | ~50-60% | 3-4 |
| Celecoxib | 30 | Oral | ~40-50% | 4-5 |
| Diclofenac | 20 | Oral | ~45-55% | 3-4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key anti-inflammatory assays.
In Vitro COX-2 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.
-
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a probe to a fluorescent product. The reduction in fluorescence in the presence of the test compound indicates inhibition.
-
Procedure:
-
Recombinant human COX-2 enzyme is pre-incubated with various concentrations of the test compound or reference drug in a 96-well plate.
-
The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
A fluorescent probe is included in the reaction mixture.
-
The fluorescence intensity is measured over time using a microplate reader at an excitation of 535 nm and an emission of 587 nm.
-
The percentage of inhibition is calculated relative to a vehicle control, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.
-
In Vitro LPS-Stimulated Macrophage Assay
This cell-based assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages.
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The inhibitory effect of the test compound on the production of these mediators is quantified.
-
Procedure:
-
RAW 264.7 macrophage cells are cultured in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compound or reference drug for 1-2 hours.
-
LPS (1 µg/mL) is then added to the wells to induce an inflammatory response.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
Nitric oxide production is measured using the Griess reagent.
-
Cytokine levels (e.g., TNF-α, IL-6) are quantified using ELISA kits.
-
The percentage of inhibition is calculated, and IC₅₀ values are determined.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
-
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
-
Procedure:
-
Rats are divided into groups (e.g., vehicle control, positive control, and test compound groups).
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compound, reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the subplantar surface of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of anti-inflammatory compounds.
Caption: The Cyclooxygenase-2 (COX-2) Signaling Pathway.
Caption: The NF-κB Signaling Pathway in Macrophages.
References
- 1. news-medical.net [news-medical.net]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diclofenac - Wikipedia [en.wikipedia.org]
- 6. Indometacin - Wikipedia [en.wikipedia.org]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
Structure-Activity Relationship of 4-(4-(Trifluoromethyl)phenyl)oxazole and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The introduction of a trifluoromethylphenyl group, particularly at the 4-position of the oxazole ring, has been a key strategy in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-(trifluoromethyl)phenyl)oxazole and its analogs, focusing on their anticancer and antibacterial properties. The information is compiled from various studies on structurally related compounds to deduce a comprehensive SAR profile.
Comparative Analysis of Biological Activity
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the phenyl and oxazole rings, as well as the nature of the heterocyclic core itself. While a direct head-to-head comparison of a complete series of this compound analogs is not available in the public domain, analysis of related structures provides valuable insights into their SAR.
Anticancer Activity
The trifluoromethylphenyl moiety is a common feature in many potent anticancer agents. Studies on related heterocyclic compounds, such as pyrazoles and oxadiazoles, highlight the importance of this group for cytotoxic activity.
A study on pyrazole derivatives bearing a 4-(trifluoromethyl)phenyl group investigated the impact of different linker groups between the pyrazole and the trifluoromethylphenyl ring on cytotoxicity against various cancer cell lines. The results indicate that the nature of the linker is crucial for activity.[1]
Table 1: Cytotoxic Effects of 2-(1H-pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one Analogs on Cancer Cell Lines [1]
| Compound ID | Linker Functional Group | MCF-7 IC₅₀ (µg/mL) | MDA-MB-231 IC₅₀ (µg/mL) | HCT-116 IC₅₀ (µg/mL) |
| a1 | Ketone | 5.84 ± 0.76 | 5.01 ± 0.32 | 5.57 ± 0.02 |
| a2 | Oxime | - | - | - |
| a3 | Alcohol | - | - | - |
| a4 | Chlorine | - | - | - |
| Cisplatin | - | 10.24 ± 0.11 | 12.05 ± 0.43 | 8.98 ± 0.17 |
| Doxorubicin | - | 8.32 ± 0.14 | 9.14 ± 0.31 | 7.65 ± 0.11 |
Note: Specific IC₅₀ values for a2, a3, and a4 were not provided in the source, but all were reported to be very effective against the tested cell lines.
The data suggests that the ketone linker in compound a1 confers potent cytotoxic activity, superior to the standard chemotherapeutic agents cisplatin and doxorubicin in these cell lines.[1] The replacement of the pyrazole core with an oxadiazole, while retaining the N-methyl-4-(trifluoromethyl)phenyl pyrazole moiety, also resulted in a compound with an antiproliferative effect (IC₅₀ of 15.54 μM against MCF-7 cells).[2]
Antibacterial Activity
The trifluoromethylphenyl group also plays a significant role in the antibacterial activity of heterocyclic compounds. In a series of pyrazole derivatives, the presence of a trifluoromethyl substituent on the phenyl ring resulted in potent growth inhibitors of Gram-positive bacteria.[3]
Table 2: Antibacterial Activity (MIC, µg/mL) of 4-((Anilinomethyl)-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)benzoic Acid Derivatives [3]
| Compound ID | Substituent on Aniline | S. aureus (MRSA) | S. aureus (MSSA) | E. faecalis |
| 48 | 4-Trifluoromethyl | 1.56 | 1.56 | 3.125 |
| 50 | 3-Trifluoromethyl | 0.78 | 1.56 | 3.125 |
| 59 | 3-Fluoro-5-trifluoromethyl | 0.39 | 0.78 | 0.78 |
The structure-activity relationship for these compounds indicated that hydrophobic halogen substituents on the aniline moiety are required for antibacterial activity.[3][4] Specifically, a trifluoromethyl group at the meta-position of the aniline ring (compound 50 ) was highly effective.[3] The combination of a fluoro and a trifluoromethyl group at the meta and para positions, respectively (compound 59 ), resulted in the most potent compound in the series.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
Synthesis of this compound Analogs
A general method for the synthesis of 4-phenyloxazole derivatives involves the reaction of a phenacyl halide with an amide (Robinson-Gabriel synthesis) or the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) (Van Leusen oxazole synthesis).[5]
General Procedure for the Synthesis of Pyrazole-derived Anilines (Reductive Amination): [4]
-
To a solution of the pyrazole-derived aldehyde in a suitable solvent (e.g., ethanol), add the corresponding aniline derivative.
-
Add a reducing agent, such as Hantzsch ester, NaBH₄, or NaBH₃CN.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: [1]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the compounds against bacterial strains is determined using the broth microdilution method.
Protocol: [3]
-
Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are mediated through their interaction with specific cellular targets and signaling pathways.
Potential Signaling Pathway for Anticancer Activity
Given that many trifluoromethylphenyl-containing compounds exhibit anticancer activity by inducing apoptosis, a plausible mechanism of action involves the modulation of key apoptotic signaling pathways.
Caption: Hypothetical signaling pathway for anticancer activity.
General Experimental Workflow for Drug Discovery
The process of identifying and validating new therapeutic agents follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General workflow for drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of a Phenyl-Isoxazole Derivative in a Breast Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a 3,4-diarylisoxazole derivative, a compound structurally related to 4-(4-(trifluoromethyl)phenyl)oxazole, against a standard-of-care chemotherapeutic agent in a human breast cancer xenograft model. The data presented herein is intended to offer objective performance benchmarks and detailed experimental context.
Comparative Efficacy Data
The following table summarizes the in vivo antitumor activity of the representative phenyl-isoxazole derivative (Compound 11) compared to Doxorubicin, a commonly used chemotherapeutic agent, in the MDA-MB-231 human breast cancer xenograft model.
| Compound | Dosing Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Diaryl-isoxazole Derivative (Compound 11) | 40 mg/kg, oral administration, twice a week for 4 weeks | MDA-MB-231 (human breast cancer) | Significant reduction in tumor volume. | [1] |
| Doxorubicin | Single agent or in combination | MDA-MB-231 (human breast cancer) | Significant tumor growth delay.[2][3] | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
In Vivo Antitumor Efficacy Study in MDA-MB-231 Xenograft Model
-
Animal Model: Female athymic nude mice (nu/nu), typically 4-6 weeks of age, are used for these studies.
-
Cell Line: The MDA-MB-231 human breast adenocarcinoma cell line is utilized. These cells are triple-negative (ER-, PR-, HER2-) and represent an aggressive form of breast cancer.[4][5]
-
Tumor Implantation: MDA-MB-231 cells are cultured and harvested during their exponential growth phase. A suspension of approximately 5 x 10^6 cells in a suitable medium (e.g., DMEM), often mixed with Matrigel to support initial tumor growth, is subcutaneously injected into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm^3), the mice are randomized into treatment and control groups.
-
Drug Administration:
-
Diaryl-isoxazole Derivative (Compound 11): Administered orally at a dose of 40 mg/kg twice a week for four weeks.[1]
-
Doxorubicin: Typically administered intravenously or intraperitoneally at doses ranging from 2 to 10 mg/kg, with varying schedules (e.g., once a week).
-
Vehicle Control: The control group receives the vehicle used to dissolve the test compounds, following the same administration schedule.
-
-
Endpoint Analysis: The primary endpoint is the inhibition of tumor growth, often expressed as Tumor Growth Inhibition (TGI). Body weight is also monitored as an indicator of toxicity. The study is typically concluded when tumors in the control group reach a specified maximum size or after a predetermined treatment period.
Visualizations
Experimental Workflow for Xenograft Efficacy Study
Caption: Workflow for in vivo xenograft efficacy studies.
Signaling Pathway: Caspase-Mediated Apoptosis
The diaryl-isoxazole derivative has been shown to induce apoptosis.[1] The following diagram illustrates a simplified, representative pathway of caspase activation, a key mechanism in apoptosis often targeted by anticancer agents.
Caption: Simplified caspase activation pathways in apoptosis.
References
- 1. [PDF] Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
The Fluorine Advantage: A Comparative Analysis of Trifluoromethyl- and Methyl-Substituted Phenyloxazoles in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The substitution of a methyl group with a trifluoromethyl group on a phenyloxazole scaffold represents a key tactic in optimizing drug candidates. This guide provides a comparative overview of the biological activities of these two classes of compounds, supported by experimental data and protocols, to inform rational drug design.
The introduction of a trifluoromethyl (CF3) group in place of a methyl (CH3) group can profoundly alter a molecule's physicochemical properties, leading to significant enhancements in biological activity. Generally, the trifluoromethyl group is more lipophilic and metabolically stable than a methyl group.[1][2][3] Its strong electron-withdrawing nature can also influence target binding interactions.[1][2] These factors often translate to improved potency, selectivity, and pharmacokinetic profiles for trifluoromethylated compounds compared to their methyl-substituted counterparts.[1][3][4][5]
Comparative Biological Activity: A Data-Driven Overview
While direct comparative studies on a single phenyloxazole scaffold are not extensively available in the public domain, we can infer the potential advantages of trifluoromethyl substitution by examining data from related heterocyclic structures and the well-documented effects of this chemical modification.
Anticancer Activity
The 4-methyl-5-phenyloxazole core has been investigated as a framework for novel anticancer agents. The cytotoxic effects of these compounds are often evaluated using the Sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein.
In a study on isoxazole-based molecules, the introduction of a trifluoromethyl group resulted in a significant increase in anticancer activity. The trifluoromethylated compound 2g showed an IC50 value of 2.63 µM against the MCF-7 human breast cancer cell line, which was nearly eight times more potent than its non-trifluoromethylated analogue (IC50 = 19.72 µM).[4][6]
Table 1: Anticancer Activity of Methyl-Substituted Phenyloxazolone Derivatives against A549 Human Lung Carcinoma Cells [7]
| Compound | Substituent on Benzylidene Ring | CTC50 (µg/mL) |
| 1 | 4-H | 25 |
| 2 | 4-Cl | 80 |
| 3 | 4-OH | 33 |
| 4 | 4-OCH3 | 40 |
| 5 | 2-NO2 | 156 |
| 6 | 3-NO2 | 179 |
| 7 | 4-NO2 | 140 |
| 8 | 4-N(CH3)2 | 38 |
Table 2: Anticancer Activity of a Trifluoromethyl-Substituted Isoxazole [4][6]
| Compound | Cell Line | IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 | 2.63 |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF3 analogue) | MCF-7 | 19.72 |
Antimicrobial Activity
The trifluoromethyl group has also been shown to enhance the antimicrobial properties of heterocyclic compounds. In a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, several compounds exhibited potent activity against antibiotic-resistant Gram-positive bacteria.[8][9][10] For instance, a bromo and trifluoromethyl substituted compound was the most potent in the series, with a Minimum Inhibitory Concentration (MIC) value of 0.78 µg/mL against three strains of S. aureus.[8]
Table 3: Antimicrobial Activity of a Trifluoromethyl-Substituted Pyrazole Derivative [8]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Bromo and trifluoromethyl substituted pyrazole | S. aureus (3 strains) | 0.78 |
| S. epidermidis | 1.56 | |
| E. faecium | 0.78 |
Key Advantages of Trifluoromethyl Substitution
The observed enhancements in biological activity can be attributed to several factors inherent to the trifluoromethyl group. The following diagram illustrates the key advantages of substituting a methyl group with a trifluoromethyl group in drug design.
Caption: Key advantages of trifluoromethyl over methyl substitution in drug design.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.
Sulforhodamine B (SRB) Assay for Anticancer Activity
This assay is a widely used method for determining cytotoxicity (cell killing) or cytostatic activity (inhibition of cell growth) of chemical compounds on cancer cells.
Protocol: [7]
-
Cell Plating: Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Incubate the plates for an additional 48 to 72 hours.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which is an indicator of cell number.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
The substitution of a methyl group with a trifluoromethyl group on a phenyloxazole scaffold is a promising strategy for enhancing the biological activity of drug candidates. Evidence from related heterocyclic systems strongly suggests that this modification can lead to significant improvements in anticancer and antimicrobial potency. These enhancements are driven by the unique physicochemical properties of the trifluoromethyl group, including its increased lipophilicity, metabolic stability, and ability to modulate target binding. Researchers are encouraged to consider this substitution as a valuable tool in the optimization of phenyloxazole-based therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 4-(4-(Trifluoromethyl)phenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
Compounds structurally related to 4-(4-(Trifluoromethyl)phenyl)oxazole are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double nitrile gloves. | When there is a risk of splashing or aerosol generation (e.g., heating, sonicating, or transferring large volumes). |
| Emergency Situations (e.g., Spills) | Full-face respirator with appropriate organic vapor cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves. | For responding to spills or uncontrolled releases of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following workflow is critical to minimize exposure and ensure a controlled laboratory environment.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Waste Management Protocol
All waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][3]
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Labeling | Storage and Disposal |
| Solid Waste | Sealable, labeled, chemically resistant container. | "Hazardous Waste," full chemical name, and relevant hazard symbols. | Store in a designated, well-ventilated secondary containment area away from incompatible materials. Arrange for pickup by a licensed hazardous waste contractor.[3] |
| Liquid Waste | Sealable, leak-proof, chemically compatible container. | "Hazardous Waste," full chemical name, solvent composition, and relevant hazard symbols. | Store in a designated, well-ventilated secondary containment area away from incompatible materials. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste contractor.[3] |
| Contaminated Sharps | Puncture-resistant sharps container. | "Hazardous Sharps Waste," and the chemical name. | Segregate from non-hazardous sharps. Arrange for disposal through the institution's hazardous waste program. |
| Empty Containers | Original or appropriate waste container. | Deface original label and mark as "Empty." | Triple rinse with a suitable solvent. The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be disposed of as non-hazardous waste depending on institutional policies. |
Emergency Procedures
Table 3: Emergency Response
| Situation | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE as outlined in Table 1. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[3] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
